molecular formula C37H40N2O6 B239542 Limacine CAS No. 10172-02-8

Limacine

Numéro de catalogue: B239542
Numéro CAS: 10172-02-8
Poids moléculaire: 608.7 g/mol
Clé InChI: XWPNIUMAGJGPDD-FQLXRVMXSA-N
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Description

Limacine (CAS Number 10172-02-8) is a bisbenzylisoquinoline alkaloid isolated from natural sources, including the plant Abuta grandifolia . This compound has demonstrated significant biological activity in scientific research, particularly as a potent anti-plasmodial agent. In vitro studies against Plasmodium falciparum , the parasite responsible for malaria, have shown that this compound exhibits moderate activity against chloroquine-resistant (K1) strains and greater activity against chloroquine-sensitive (T9-96) strains, with IC50 values of 1.35 µg/ml and 0.24 µg/ml, respectively . Its activity profile suggests it may be affected by the same mechanisms of resistance as chloroquine, making it a valuable compound for investigating new pathways to combat drug-resistant malaria . With a molecular formula of C37H40N2O6 and a molecular weight of 608.73 g/mol, this compound provides researchers with a specific chemical tool for pharmacological and mechanistic studies . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

10172-02-8

Formule moléculaire

C37H40N2O6

Poids moléculaire

608.7 g/mol

Nom IUPAC

(1R,15R)-9,21,26-trimethoxy-16,31-dimethyl-7,24-dioxa-16,31-diazaheptacyclo[23.6.2.23,6.115,19.08,13.028,32.023,34]hexatriaconta-3(36),4,6(35),8(13),9,11,19,21,23(34),25,27,32-dodecaen-22-ol

InChI

InChI=1S/C37H40N2O6/c1-38-15-13-23-19-31(42-4)32-21-27(23)28(38)17-22-9-11-26(12-10-22)44-36-25(7-6-8-30(36)41-3)18-29-34-24(14-16-39(29)2)20-33(43-5)35(40)37(34)45-32/h6-12,19-21,28-29,40H,13-18H2,1-5H3/t28-,29-/m1/s1

Clé InChI

XWPNIUMAGJGPDD-FQLXRVMXSA-N

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC

SMILES isomérique

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC

SMILES canonique

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC

Synonymes

(1'R)-6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Limacine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Limacine, a member of the bisbenzylisoquinoline alkaloid family. This document details its chemical properties, a representative protocol for its isolation and structural elucidation, and explores a key signaling pathway associated with the biological activity of related compounds.

Chemical Identity and Properties of this compound

This compound is a complex isoquinoline (B145761) alkaloid with a bisbenzylisoquinoline scaffold. Its chemical identity is well-established through various spectroscopic and analytical techniques. The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

PropertyValueReference
Molecular Formula C₃₇H₄₀N₂O₆[1]
Molecular Weight 608.7 g/mol [1]
IUPAC Name (1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol[1]
CAS Number 33889-68-8
Canonical SMILES CN1CCC2=CC(=C3C=C2C@H1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC[1]
InChI Key IIQSJHUEZBTSAT-FQLXRVMXSA-N[1]
Appearance Typically a white to off-white solid.
Solubility Generally soluble in organic solvents like methanol (B129727), chloroform (B151607), and DMSO.

Experimental Protocols: Isolation and Structure Elucidation

While a specific detailed protocol for the isolation of this compound was not available in the reviewed literature, a general methodology for the extraction and purification of bisbenzylisoquinoline alkaloids from plant sources, such as Tiliacora triandra, is presented below. This is followed by the standard techniques employed for structural elucidation of this class of compounds.

Representative Isolation Protocol
  • Extraction:

    • Air-dried and powdered plant material (e.g., roots and stems of Tiliacora triandra) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).[2][3]

    • The extraction process is often repeated multiple times to ensure a comprehensive extraction of the alkaloids.

    • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.

    • The acidic aqueous layer is then basified with a base (e.g., NH₄OH or NaOH) to a pH of around 9-10.

    • The deprotonated alkaloids are then extracted back into an immiscible organic solvent, such as chloroform or dichloromethane.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are combined.

    • Further purification is achieved through repeated column chromatography or by using more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloid.

Structure Elucidation Methodology

The definitive structure of a bisbenzylisoquinoline alkaloid like this compound is determined through a combination of modern spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC, ROESY): These experiments are crucial for establishing the complete connectivity of the molecule.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

  • X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Activity and Signaling Pathways of Related Bisbenzylisoquinoline Alkaloids

Below is a diagram illustrating a representative experimental workflow for the isolation and bioactivity screening of a natural product like this compound, followed by a diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer compounds.

experimental_workflow plant Plant Material (e.g., Tiliacora triandra) extraction Extraction plant->extraction fractionation Fractionation & Purification (e.g., Column Chromatography, HPLC) extraction->fractionation pure_compound Pure Compound (this compound) fractionation->pure_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation bioactivity_screening Bioactivity Screening (e.g., Anticancer Assays) pure_compound->bioactivity_screening pathway_analysis Mechanism of Action Studies (Signaling Pathway Analysis) bioactivity_screening->pathway_analysis

A generalized workflow for natural product discovery.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation BBI Bisbenzylisoquinoline Alkaloid (e.g., this compound) BBI->PI3K inhibits BBI->Akt inhibits BBI->mTORC1 inhibits

The PI3K/Akt/mTOR signaling pathway, a potential target for bisbenzylisoquinoline alkaloids.

The diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, leading to the activation of Akt and mTORC1, which in turn promote cell proliferation and survival while inhibiting apoptosis. Bisbenzylisoquinoline alkaloids have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby exerting their anticancer effects.[6]

Conclusion

This compound is a structurally complex bisbenzylisoquinoline alkaloid with established chemical properties. While detailed experimental data on its biological activity and specific molecular targets are still emerging, the information available for structurally related compounds suggests a promising potential for this class of molecules in drug discovery, particularly in the development of novel anticancer agents. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating this compound and other bisbenzylisoquinoline alkaloids. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential.

References

Limacine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of Limacine, a bioactive compound of interest in various research and development fields. This document summarizes its core molecular data and sets the stage for further exploration into its biological activities and potential therapeutic applications.

Core Molecular Data

This compound, a complex alkaloid, possesses a unique molecular structure that underpins its biological activity. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC37H40N2O6PubChem[1]
Molecular Weight608.7 g/mol PubChem[1]
IUPAC Name(1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0³²,³⁶]hexatriaconta-3(35),4,6(34),8,10,12(33),18,20,22(32),24,26,31-dodecaen-21-olPubChem[1]

Logical Relationship of Core Data

The fundamental relationship between the molecular formula and molecular weight of a compound is a cornerstone of chemical science. The molecular formula provides the exact number of atoms of each element in a molecule, which is then used to calculate the molecular weight by summing the atomic weights of all constituent atoms.

MF Molecular Formula (C37H40N2O6) Calc Calculation MF->Calc Sum of Atomic Weights MW Molecular Weight (608.7 g/mol) Calc->MW

Caption: Relationship between Molecular Formula and Molecular Weight.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further investigations into its mechanism of action, biological targets, and safety profile are essential for unlocking its full therapeutic potential.

References

Natural Sources of Limacine Alkaloid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limacine is a bisbenzylisoquinoline alkaloid, a class of natural products known for their significant and diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its isolation, and an exploration of its potential biological activities through an examination of relevant signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound has been identified in plants belonging to the Menispermaceae family, which is known to be a rich source of bisbenzylisoquinoline alkaloids. The primary documented natural sources of this compound are:

  • Cyclea barbata : An alkaloid extract from the roots of this plant has been shown to contain this compound among other bisbenzylisoquinoline alkaloids. This plant has been studied for its cytotoxic and antimalarial activities.[1]

  • Hypserpa nitida : This plant is another member of the Menispermaceae family and has been reported to contain this compound.

While direct quantitative data for this compound is scarce in publicly available literature, analysis of related bisbenzylisoquinoline alkaloids in Cyclea barbata provides an indication of the potential concentration ranges that can be expected.

Quantitative Data of Bisbenzylisoquinoline Alkaloids in Cyclea barbata

The following table summarizes the quantitative data for several bisbenzylisoquinoline alkaloids isolated from the roots of Cyclea barbata, providing a comparative context for the potential abundance of this compound.

AlkaloidPlant PartExtraction MethodAnalytical MethodConcentration/YieldReference
(+)-TetrandrineRootsAcid-base extraction followed by chromatography1H- and 13C-NMRNot specified[1]
(-)-Limacine Roots Acid-base extraction followed by chromatography 1H- and 13C-NMR Not specified [1]
(+)-ThalrugosineRootsAcid-base extraction followed by chromatography1H- and 13C-NMRNot specified[1]
(+)-HomoaromolineRootsAcid-base extraction followed by chromatography1H- and 13C-NMRNot specified[1]
(-)-CycleapeltineRootsAcid-base extraction followed by chromatography1H- and 13C-NMRNot specified[1]

Experimental Protocols: Isolation of Bisbenzylisoquinoline Alkaloids from Cyclea barbata

The following is a representative protocol for the extraction and isolation of bisbenzylisoquinoline alkaloids, including this compound, from the roots of Cyclea barbata. This protocol is based on established methods for this class of compounds.

1. Plant Material Preparation:

  • Air-dry the roots of Cyclea barbata at room temperature.

  • Grind the dried roots into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with methanol (B129727) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

3. Acid-Base Partitioning:

  • Suspend the crude methanol extract in a 3% aqueous solution of hydrochloric acid.

  • Partition the acidic solution with ethyl acetate (B1210297) to remove non-alkaloidal compounds.

  • Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide.

  • Extract the basified aqueous solution with chloroform (B151607) to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids, including this compound.

5. Structure Elucidation:

  • Characterize the purified alkaloids using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm their identity.

G cluster_extraction Extraction and Isolation Workflow Dried Plant Material Dried Plant Material Powdered Plant Material Powdered Plant Material Dried Plant Material->Powdered Plant Material Grinding Crude Methanol Extract Crude Methanol Extract Powdered Plant Material->Crude Methanol Extract Methanol Extraction Acidic Aqueous Solution Acidic Aqueous Solution Crude Methanol Extract->Acidic Aqueous Solution Acid-Base Partitioning Crude Alkaloid Fraction Crude Alkaloid Fraction Acidic Aqueous Solution->Crude Alkaloid Fraction Basification & Chloroform Extraction Purified this compound Purified this compound Crude Alkaloid Fraction->Purified this compound Chromatography (Silica Gel, HPLC)

Caption: General workflow for the isolation of this compound alkaloid.

Potential Signaling Pathways Modulated by this compound

While direct studies on the signaling pathways affected by this compound are limited, the known anti-inflammatory and cytotoxic activities of extracts from Cyclea barbata and related bisbenzylisoquinoline alkaloids suggest potential interactions with key cellular signaling cascades.[1][2] Based on this indirect evidence, the following pathways are proposed as potential targets for this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway. It is hypothesized that this compound may inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.

G cluster_nfkb Proposed Inhibition of NF-κB Pathway by this compound Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces This compound This compound This compound->IKK Complex Inhibits (Hypothesized)

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer. The cytotoxic properties of bisbenzylisoquinoline alkaloids suggest that this compound might induce apoptosis in cancer cells by modulating the MAPK pathway.

G cluster_mapk Proposed Modulation of MAPK Pathway by this compound Extracellular Signals Extracellular Signals MAPKKK MAPKKK Extracellular Signals->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (e.g., JNK, p38) MAPK (e.g., JNK, p38) MAPKK->MAPK (e.g., JNK, p38) Phosphorylates Transcription Factors Transcription Factors MAPK (e.g., JNK, p38)->Transcription Factors Activate Apoptosis Apoptosis Transcription Factors->Apoptosis Induce This compound This compound This compound->MAPK (e.g., JNK, p38) Activates (Hypothesized)

Caption: Proposed activation of apoptotic MAPK signaling by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer agents. Given the cytotoxic potential of related alkaloids, it is plausible that this compound could exert its effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis.

G cluster_pi3k Proposed Inhibition of PI3K/Akt Pathway by this compound Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind to PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits (Hypothesized)

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound, a bisbenzylisoquinoline alkaloid found in Cyclea barbata and Hypserpa nitida, represents a promising natural product for further investigation. While specific quantitative and mechanistic data are still emerging, the information on related compounds and plant extracts provides a solid foundation for future research. The proposed experimental protocols and signaling pathway interactions outlined in this guide offer a starting point for scientists and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the precise concentration of this compound in its natural sources and to validate its effects on the signaling pathways hypothesized in this document.

References

The Biosynthesis of Limacine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Limacine, a member of the bisbenzylisoquinoline alkaloid (BIA) family, exhibits a range of promising pharmacological activities. A comprehensive understanding of its biosynthetic pathway is paramount for advancing research and enabling metabolic engineering strategies for its sustainable production. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps from primary metabolism to the final complex molecular architecture. The pathway is elucidated based on the well-characterized biosynthesis of the structurally related bisbenzylisoquinoline alkaloid, berbamunine (B191780). This document furnishes researchers, scientists, and drug development professionals with a thorough understanding of the key enzymes, intermediates, and regulatory mechanisms. Detailed experimental protocols for the characterization of the biosynthetic enzymes and quantitative data from heterologous production systems are also presented to facilitate further investigation and application.

Introduction

The bisbenzylisoquinoline alkaloids (BIAs) are a structurally diverse class of plant secondary metabolites, many of which possess significant medicinal properties. This compound, a notable member of this family, has garnered interest for its potential therapeutic applications. The biosynthesis of such complex natural products involves a multi-step enzymatic cascade, starting from simple amino acid precursors. This guide focuses on the elucidation of the this compound biosynthetic pathway, leveraging the current understanding of BIA metabolism, particularly the formation of the bisbenzylisoquinoline scaffold.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-tyrosine and proceeds through the formation of two benzylisoquinoline monomer units, which are subsequently coupled and modified. The pathway can be conceptually divided into three main stages:

  • Formation of the Benzylisoquinoline Monomers: Synthesis of (S)-N-methylcoclaurine and its epimerization to (R)-N-methylcoclaurine.

  • Oxidative Coupling: Dimerization of the two N-methylcoclaurine monomers to form the core bisbenzylisoquinoline scaffold.

  • Tailoring Reactions: Post-coupling modifications to yield the final this compound structure.

A detailed schematic of the proposed biosynthetic pathway is presented below.

Formation of (S)-N-methylcoclaurine

The initial steps of the pathway involve the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These molecules then undergo a Pictet-Spengler condensation to form the first benzylisoquinoline intermediate, (S)-norcoclaurine. A series of subsequent methylation and hydroxylation reactions lead to the formation of (S)-N-methylcoclaurine, a crucial precursor for many BIAs.

Epimerization to (R)-N-methylcoclaurine

The formation of the bisbenzylisoquinoline scaffold of this compound requires both (S)- and (R)- enantiomers of N-methylcoclaurine. The conversion of the (S)-form to the (R)-form is catalyzed by a specific epimerase.

Oxidative Coupling and Final Modifications

The key step in the formation of the bisbenzylisoquinoline structure is the oxidative coupling of one molecule of (S)-N-methylcoclaurine with one molecule of (R)-N-methylcoclaurine. This reaction is catalyzed by a cytochrome P450 enzyme, berbamunine synthase (CYP80A1), to form berbamunine.[1]

Based on a comparison of the chemical structures of berbamunine and this compound, it is hypothesized that the biosynthesis of this compound involves an additional O-methylation step following the formation of the berbamunine scaffold. An O-methyltransferase would catalyze the methylation of the free hydroxyl group on one of the benzylisoquinoline units to yield this compound.

Diagram of the Proposed this compound Biosynthetic Pathway:

Limacine_Biosynthesis cluster_precursors Primary Metabolism cluster_monomer_synthesis Monomer Synthesis cluster_epimerization Epimerization cluster_dimerization_modification Dimerization & Modification L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine Multiple Steps 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Multiple Steps S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine S-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT R-N-Methylcoclaurine R-N-Methylcoclaurine S-N-Methylcoclaurine->R-N-Methylcoclaurine Epimerase Berbamunine Berbamunine S-N-Methylcoclaurine->Berbamunine Berbamunine Synthase (CYP80A1) R-N-Methylcoclaurine->Berbamunine This compound This compound Berbamunine->this compound O-Methyltransferase (putative)

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Key Biosynthetic Enzymes

The biosynthesis of this compound involves a variety of enzyme classes. The table below summarizes the key enzymes and their functions in the pathway.

EnzymeAbbreviationEnzyme ClassFunction
Norcoclaurine SynthaseNCSPictet-SpengleraseCatalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.
Norcoclaurine 6-O-Methyltransferase6OMTMethyltransferaseMethylates the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine.
Coclaurine N-MethyltransferaseCNMTMethyltransferaseN-methylates (S)-coclaurine to form (S)-N-methylcoclaurine.
N-Methylcoclaurine Epimerase-EpimeraseConverts (S)-N-methylcoclaurine to (R)-N-methylcoclaurine.
Berbamunine SynthaseCYP80A1Cytochrome P450Catalyzes the oxidative coupling of (S)- and (R)-N-methylcoclaurine to form berbamunine.[1]
O-Methyltransferase (putative)OMTMethyltransferaseProposed to catalyze the final O-methylation of berbamunine to yield this compound.

Quantitative Data

The heterologous production of bisbenzylisoquinoline alkaloids has been achieved in engineered microorganisms, providing valuable quantitative data on the efficiency of the biosynthetic pathway. The following table summarizes the production titers of berbamunine and the related bisBIA, guattegaumerine (B1218701), in engineered Saccharomyces cerevisiae.[2][3]

CompoundHost OrganismProduction Titer (mg/L)Reference
BerbamunineSaccharomyces cerevisiae25[3]
GuattegaumerineSaccharomyces cerevisiae108[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression of Berbamunine Synthase (CYP80A1) in S. cerevisiae

This protocol describes the expression of the key dimerization enzyme in a yeast system for functional characterization.

Workflow for Heterologous Expression and Activity Assay:

Experimental_Workflow cluster_cloning Gene Cloning cluster_transformation Yeast Transformation cluster_expression Protein Expression cluster_assay Enzyme Assay cluster_analysis Product Analysis Isolate CYP80A1 cDNA Isolate CYP80A1 cDNA Clone into Yeast Expression Vector Clone into Yeast Expression Vector Isolate CYP80A1 cDNA->Clone into Yeast Expression Vector Transform S. cerevisiae Transform S. cerevisiae Clone into Yeast Expression Vector->Transform S. cerevisiae Select Transformed Colonies Select Transformed Colonies Transform S. cerevisiae->Select Transformed Colonies Inoculate Yeast Culture Inoculate Yeast Culture Select Transformed Colonies->Inoculate Yeast Culture Induce Protein Expression Induce Protein Expression Inoculate Yeast Culture->Induce Protein Expression Prepare Microsomes or Whole Cells Prepare Microsomes or Whole Cells Induce Protein Expression->Prepare Microsomes or Whole Cells Incubate with Substrates Incubate with Substrates Prepare Microsomes or Whole Cells->Incubate with Substrates Extract Alkaloids Extract Alkaloids Incubate with Substrates->Extract Alkaloids Analyze by LC-MS/MS Analyze by LC-MS/MS Extract Alkaloids->Analyze by LC-MS/MS

Caption: A typical workflow for the heterologous expression and functional analysis of a plant cytochrome P450 enzyme in yeast.

Detailed Protocol:

  • Gene Synthesis and Cloning: The coding sequence for Berberis stolonifera berbamunine synthase (BsCYP80A1) is synthesized with codon optimization for S. cerevisiae. The gene is then cloned into a yeast expression vector, such as pESC-URA, under the control of an inducible promoter (e.g., GAL1). The vector should also contain a cytochrome P450 reductase (CPR) from a suitable plant source, such as Papaver somniferum, to ensure proper electron transfer to the P450 enzyme.[2]

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., W303) using the lithium acetate/polyethylene glycol method. Transformants are selected on appropriate synthetic defined medium lacking uracil.

  • Protein Expression: A single colony is used to inoculate a pre-culture in selective medium with glucose. After reaching saturation, the cells are transferred to a larger volume of induction medium containing galactose instead of glucose to induce the expression of CYP80A1 and CPR. The culture is incubated at 30°C with shaking for 48-72 hours.

  • Microsome Preparation (for in vitro assay):

    • Harvest yeast cells by centrifugation.

    • Wash the cell pellet with a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

    • Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

In Vitro Enzyme Assay for Berbamunine Synthase

This protocol outlines the procedure for assessing the activity of the isolated microsomal fraction containing berbamunine synthase.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM phosphate (B84403) buffer (pH 7.5)

    • 2 mM NADPH

    • Microsomal protein (50-100 µg)

    • (S)-N-methylcoclaurine (substrate, e.g., 200 µM)

    • (R)-N-methylcoclaurine (substrate, e.g., 200 µM)

  • Reaction Incubation:

    • Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 1-2 hours with gentle shaking.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and repeat the extraction.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methanol) and analyze by LC-MS/MS for the presence of berbamunine.

Quantification of Bisbenzylisoquinoline Alkaloids by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and related alkaloids.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte. For berbamunine, this could be m/z 609.3 -> 396.2. The specific transitions for this compound would need to be determined based on its exact mass and fragmentation pattern.

  • Quantification: Generate a standard curve using authentic standards of the alkaloids of interest. The concentration of the alkaloids in the samples is determined by comparing their peak areas to the standard curve.

Signaling Pathways and Regulation

The regulation of BIA biosynthesis in plants is complex and involves various transcription factors and signaling molecules. While specific regulatory networks for this compound biosynthesis have not been elucidated, it is likely governed by similar mechanisms as other BIAs. This includes the involvement of WRKY and bHLH transcription factors, which are known to regulate the expression of key biosynthetic genes in response to developmental cues and environmental stimuli.

Diagram of a Generalized Regulatory Network for BIA Biosynthesis:

BIA_Regulation Environmental Stimuli Environmental Stimuli Signal Transduction Cascade Signal Transduction Cascade Environmental Stimuli->Signal Transduction Cascade Developmental Cues Developmental Cues Developmental Cues->Signal Transduction Cascade Transcription Factors (WRKY, bHLH) Transcription Factors (WRKY, bHLH) Signal Transduction Cascade->Transcription Factors (WRKY, bHLH) Biosynthetic Genes (NCS, 6OMT, CYP80A1, etc.) Biosynthetic Genes (NCS, 6OMT, CYP80A1, etc.) Transcription Factors (WRKY, bHLH)->Biosynthetic Genes (NCS, 6OMT, CYP80A1, etc.) BIA Biosynthesis BIA Biosynthesis Biosynthetic Genes (NCS, 6OMT, CYP80A1, etc.)->BIA Biosynthesis

Caption: A simplified model of the regulatory network controlling benzylisoquinoline alkaloid (BIA) biosynthesis.

Conclusion

This technical guide has provided a comprehensive overview of the biosynthesis of this compound, based on current knowledge of bisbenzylisoquinoline alkaloid formation. The identification of key enzymes, particularly berbamunine synthase, and the development of heterologous production platforms have significantly advanced our understanding and ability to produce these valuable compounds. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate and engineer the biosynthesis of this compound and other related alkaloids. Future research should focus on the definitive characterization of the final tailoring steps in this compound biosynthesis and the elucidation of its specific regulatory networks to enable more targeted metabolic engineering strategies.

References

An In-Depth Technical Guide to the Core Physical and Chemical Properties of Limacine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limacine, a bisbenzylisoquinoline alkaloid identified with the Chemical Abstracts Service (CAS) number 10172-02-8 and PubChem CID 7656034, presents a complex molecular architecture that gives rise to a range of notable chemical and biological properties. As the (1β)-isomer of fangchinoline (B191232), it shares a close structural relationship with a well-studied compound, offering insights into its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and an exploration of its relevant signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C₃₇H₄₀N₂O₆.[1] Its intricate structure, featuring multiple stereocenters and functional groups, dictates its physical and chemical behavior. While specific experimentally determined data for this compound are limited, much can be inferred from its isomer, fangchinoline, and general knowledge of bisbenzylisoquinoline alkaloids.

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for this compound and its isomer, fangchinoline. It is important to note that many of the properties for this compound are computationally predicted and should be confirmed experimentally.

Table 1: Physical Properties of this compound (CID 7656034)

PropertyValueSource
Molecular Formula C₃₇H₄₀N₂O₆PubChem[1]
Molecular Weight 608.7 g/mol PubChem[1]
Appearance Light yellow powder (predicted)NST Chemicals[2]
Solubility Insoluble in water; Soluble in DMSO and EthanolSelleck Chemicals,[3] BOC Sciences[]
Boiling Point (Predicted) 709.7 ± 60.0 °C at 760 mmHgBOC Sciences[]
Density (Predicted) 1.2 ± 0.1 g/cm³BOC Sciences[]
Flash Point (Predicted) 383.0 ± 32.9 °CBOC Sciences[]
Vapor Pressure (Predicted) 0.0 ± 2.3 mmHg at 25°CBOC Sciences[]

Table 2: Computed Chemical Properties of this compound (CID 7656034)

PropertyValueSource
XLogP3 6.1PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 8PubChem[5]
Rotatable Bond Count 6PubChem[5]
Exact Mass 608.28863700 DaPubChem[5]
Monoisotopic Mass 608.28863700 DaPubChem[5]
Topological Polar Surface Area 72.9 ŲPubChem[5]
Heavy Atom Count 45PubChem[5]
Complexity 963PubChem[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of complex natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum for this compound is available on PubChem.[5] The full interpretation of ¹H and ¹³C NMR spectra is essential for confirming the structure and stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. The PubChem entry for the isomer, fangchinoline, provides LC-MS/MS data, showing a precursor m/z of 609.298 [M+H]⁺ and major fragment ions at 367.163757, 192.101395, 174.090256, 148.074646, and 191.093796.[6] This fragmentation pattern is characteristic of bisbenzylisoquinoline alkaloids.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including O-H stretching for the hydroxyl group, C-H stretching for aromatic and aliphatic moieties, C=C stretching for the aromatic rings, and C-O stretching for the ether and methoxy (B1213986) groups.

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate determination of physical and chemical properties and for the isolation and synthesis of this compound.

Extraction of Bisbenzylisoquinoline Alkaloids from Plant Material

This compound has been reported in Hypserpa nitida and Cyclea barbata.[1] A general method for extracting bisbenzylisoquinoline alkaloids from plant sources is outlined below.

Extraction_Workflow plant_material Ground Plant Material maceration Maceration with Acidified Alcohol/Water plant_material->maceration filtration Filtration maceration->filtration filtrate Acidic Aqueous/Alcoholic Extract filtration->filtrate basification Basification (e.g., with NH₄OH) to pH > 9 filtrate->basification extraction Liquid-Liquid Extraction with an Immiscible Organic Solvent (e.g., Chloroform) basification->extraction organic_phase Organic Phase containing Crude Alkaloids extraction->organic_phase evaporation Evaporation of Solvent organic_phase->evaporation crude_alkaloids Crude Alkaloid Mixture evaporation->crude_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Fig. 1: General workflow for the extraction of bisbenzylisoquinoline alkaloids.
Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Melting_Point_Determination sample_prep Grind a small amount of the solid sample to a fine powder. capillary_loading Pack the powdered sample into a capillary tube to a height of 2-3 mm. sample_prep->capillary_loading apparatus_setup Place the capillary tube in a melting point apparatus. capillary_loading->apparatus_setup heating Heat the sample slowly (1-2 °C/min) near the expected melting point. apparatus_setup->heating observation Observe and record the temperature range from the first appearance of liquid to complete melting. heating->observation

Fig. 2: Protocol for melting point determination.
Infrared (IR) Spectroscopy of a Solid Sample

IR_Spectroscopy_Protocol sample_prep Prepare a KBr pellet or a Nujol mull of the solid sample. instrument_setup Place the sample in the IR spectrometer. sample_prep->instrument_setup data_acquisition Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). instrument_setup->data_acquisition analysis Analyze the spectrum for characteristic absorption bands. data_acquisition->analysis

Fig. 3: Protocol for obtaining an IR spectrum of a solid sample.

Synthesis

Biological Activity and Signaling Pathways

Extensive research on fangchinoline, the isomer of this compound, has revealed significant biological activities, particularly in the context of cancer and inflammation.[9][10][11][13][14][15][16][17][18][19][20] Given the structural similarity, it is highly probable that this compound exhibits a comparable pharmacological profile.

Fangchinoline has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB and AP-1 Signaling Pathways

Fangchinoline can suppress the activation of NF-κB and AP-1, two critical transcription factors in carcinogenesis.[14] This is achieved, in part, by inhibiting the phosphorylation of IκB kinase (IKK) and p65.[14] The dual inhibition of these pathways can lead to enhanced apoptosis in cancer cells.[14]

NFkB_AP1_Pathway This compound This compound / Fangchinoline IKK IKK This compound->IKK inhibits phosphorylation p65 p65 This compound->p65 inhibits phosphorylation AP1 AP-1 Activation This compound->AP1 inhibits NFkB NF-κB Activation IKK->NFkB p65->NFkB Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis AP1->Proliferation AP1->Apoptosis

Fig. 4: Inhibition of NF-κB and AP-1 signaling pathways by this compound/Fangchinoline.
FAK Signaling Pathway

Fangchinoline acts as a kinase inhibitor targeting Focal Adhesion Kinase (FAK).[5][21] By inhibiting the phosphorylation of FAK at Tyr397, it can suppress FAK-mediated signaling pathways, leading to reduced proliferation and invasion of cancer cells.[21]

FAK_Pathway This compound This compound / Fangchinoline pFAK p-FAK (Tyr397) This compound->pFAK inhibits phosphorylation FAK FAK FAK->pFAK Downstream Downstream Signaling (e.g., Akt, ERK) pFAK->Downstream Proliferation Cell Proliferation Downstream->Proliferation Invasion Cell Invasion Downstream->Invasion

Fig. 5: Inhibition of the FAK signaling pathway by this compound/Fangchinoline.
PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another crucial target of fangchinoline.[15][17] It has been shown to decrease the expression of phosphoinositide 3-kinase (PI3K) and the phosphorylation of Akt, leading to the downregulation of downstream effectors like cyclin D1 and matrix metalloproteinases (MMPs), and the upregulation of caspases, thereby inducing apoptosis.[15][17]

PI3K_Akt_Pathway This compound This compound / Fangchinoline PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt Downstream Downstream Effectors (Cyclin D1, MMPs) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Downstream->Proliferation

Fig. 6: Inhibition of the PI3K/Akt signaling pathway by this compound/Fangchinoline.

Conclusion

This compound is a structurally complex bisbenzylisoquinoline alkaloid with significant potential for further research and drug development. While a comprehensive experimental characterization of this compound is still needed, the available data, largely inferred from its isomer fangchinoline, point towards potent anti-cancer and anti-inflammatory activities mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of the core physical and chemical properties of this compound, offering a valuable resource for scientists and researchers in the field. Further investigation is warranted to fully elucidate the specific properties and therapeutic potential of this promising natural product.

References

An Inquiry Into the Discovery and History of "Limacine"

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation to construct a comprehensive technical guide on the discovery and history of a compound referred to as "Limacine" has revealed that there is no known chemical entity or drug with this name in the scientific literature. Extensive searches for "this compound" in the context of drug discovery, chemical compounds, or therapeutic agents have not yielded any relevant results.

The term "this compound" is, however, closely associated with marine biology, specifically referring to organisms within the pteropod order. The search results consistently point to two main subjects:

  • Limacina : A genus of small, swimming sea snails, commonly known as sea butterflies.[1][2] These organisms are a crucial part of the marine ecosystem. The earliest written record of a species within this genus, Limacina helicina, dates back to 1675 by Friderich Martens.[1] This species was later formally described by Constantine John Phipps in 1774.[1]

  • Clione limacina : A species of pelagic sea slug known as the "sea angel."[3] This organism is a natural predator of the Limacina sea snails. It was first described in 1676 by Friderich Martens.[3][4]

It is possible that the query for "this compound" may have been a misnomer or a misunderstanding, potentially confusing the name of these organisms with a natural product derived from them. However, there is no readily available scientific information detailing the isolation, characterization, and study of a specific compound named "this compound" from these or any other sources for the purpose of drug development.

Without a specific, identifiable compound to research, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request are contingent on the existence of a body of scientific research centered around a specific molecule, which, in the case of "this compound," does not appear to exist in the public domain.

Therefore, this report concludes that the subject "this compound," as a topic for a technical guide for researchers and drug development professionals, is not substantiated by available scientific and historical records. Further clarification on the intended subject of the query would be necessary to proceed with a detailed technical analysis.

References

The Biological Activity of Limacine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Limacine, a bisbenzylisoquinoline alkaloid, is the (1β)-isomer of fangchinoline (B191232).[1] Due to the limited direct research on this compound, this guide will focus on the well-documented biological activities of its stereoisomer, fangchinoline, as a proxy. Fangchinoline has garnered significant attention in pharmacological research for its potent anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. This technical guide provides a comprehensive overview of the biological activities of fangchinoline, detailing its mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols and signaling pathway visualizations to aid researchers in drug discovery and development.

Anticancer Activity

Fangchinoline exhibits significant antitumor activity across a range of cancer types by modulating various cellular processes including cell cycle progression, apoptosis, and metastasis.

Mechanism of Action

Fangchinoline's anticancer effects are mediated through the modulation of several key signaling pathways:

  • Induction of Apoptosis: Fangchinoline has been shown to induce apoptosis in various cancer cells. In esophageal squamous cell carcinoma (ESCC), it triggers both intrinsic and extrinsic apoptotic pathways.[1] It upregulates pro-apoptotic proteins like Noxa and DR5 while activating caspase-9 and caspase-3.[1] In gallbladder cancer cells, fangchinoline induces apoptosis by suppressing the PI3K/Akt/XIAP axis.[2]

  • Cell Cycle Arrest: The compound effectively halts the cell cycle at the G1 phase in breast cancer and esophageal cancer cells.[1][3] This is achieved by downregulating the expression of cyclin D1, cyclin D3, cyclin E, and cyclin-dependent kinases (CDK2, CDK4, CDK6), while increasing the expression of CDK inhibitors p21/WAF1 and p27/KIP1.[1][3]

  • Inhibition of Metastasis: Fangchinoline has been found to inhibit the invasion and metastasis of non-small cell lung cancer by reversing the epithelial-mesenchymal transition (EMT).[4] It also suppresses the migration and invasion of osteosarcoma cells.[5]

  • Modulation of Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: Fangchinoline inhibits the PI3K/Akt signaling pathway in several cancers, including osteosarcoma and gallbladder cancer, leading to decreased cell proliferation and survival.[2][5] In non-small cell lung cancer, it suppresses the Akt-mTOR signaling pathway.[4]

    • NF-κB Pathway: Fangchinoline has been shown to repress the activation of NF-κB, a key regulator of inflammation and cell survival, in leukemia and multiple myeloma cells.

    • EGFR Signaling: In colon adenocarcinoma, fangchinoline suppresses the EGFR-PI3K/Akt signaling pathway.[6]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of fangchinoline in various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference
Esophageal Squamous Cell CarcinomaEC13.042[1]
Esophageal Squamous Cell CarcinomaECA1091.294[1]
Esophageal Squamous Cell CarcinomaKyse4502.471[1]
Esophageal Squamous Cell CarcinomaKyse1502.22[1]
Colon AdenocarcinomaDLD-14.53[6]
Colon AdenocarcinomaLoVo5.17[6]
Human MelanomaWM91.07 (derivative 4g)[7]
Human LeukemiaHEL~5[7]
Human LeukemiaK562~5[7]
Human Breast CancerMDA-MB-231~5[7]
Human Prostate CancerPC3~5[7]

Note: The IC50 value for the WM9 cell line is for a derivative of fangchinoline, compound 4g.

Anti-inflammatory Activity

Fangchinoline demonstrates potent anti-inflammatory effects, which are attributed to its ability to modulate key inflammatory pathways.

Mechanism of Action

Fangchinoline's anti-inflammatory activity is primarily mediated through the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the activation of IKKα and IKKβ, which are crucial for the activation of NF-κB.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] In a study on experimental rheumatoid arthritis, fangchinoline treatment reduced serum levels of TNF-α and IL-6.[9] Furthermore, a derivative of fangchinoline has been shown to inhibit the release of IL-1β by targeting the NLRP3 inflammasome.[10]

Quantitative Data: In Vitro and In Vivo Effects
Model SystemParameter MeasuredEffect of FangchinolineReference
Croton oil-induced mouse ear edemaEdema inhibitionSignificant anti-inflammatory effect[11]
Lipopolysaccharide/nigericin-induced THP-1 cellsIL-1β release inhibition (IC50)3.7 µM (for derivative 6)[10]
Chondrocytes from rheumatoid arthritis ratsTNF-α protein expression reduction0.27-fold (2 µM), 0.53-fold (4 µM), 0.67-fold (6 µM)[9]
Chondrocytes from rheumatoid arthritis ratsIL-6 level reductionSignificant reduction at 2 µM, 4 µM, and 6 µM[9]

Neuroprotective Effects

Fangchinoline has shown promise as a neuroprotective agent, primarily through its antioxidant and anti-inflammatory properties.

Mechanism of Action

The neuroprotective effects of fangchinoline are linked to its ability to mitigate oxidative stress and neuroinflammation. In a model of glutamate-induced oxidative damage, fangchinoline was found to protect neuronal cells by activating the Keap1-Nrf2 antioxidant signaling pathway.[12] It upregulates the expression of Nrf2 and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system.[12] Furthermore, its anti-inflammatory actions, mediated by the inhibition of NF-κB and the NLRP3 inflammasome, also contribute to its neuroprotective potential by reducing the production of pro-inflammatory cytokines in the central nervous system.[8]

Cardiovascular Effects

As a bisbenzylisoquinoline alkaloid, fangchinoline is structurally related to other compounds known to have cardiovascular effects.

Mechanism of Action

The cardiovascular effects of bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) (a close structural analog of fangchinoline), are well-documented. These compounds often act as calcium channel blockers, leading to vasodilation and antihypertensive effects.[13] In a rat model of endotoxemia, fangchinoline was shown to attenuate cardiac dysfunction by inhibiting the ERK1/2 and NF-κB p65 phosphorylation pathways, reducing myocardial inflammation and apoptosis.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of fangchinoline on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., EC1, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of fangchinoline (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Flow Cytometry for Apoptosis Analysis

This protocol is used to quantify apoptosis induced by fangchinoline.

  • Cell Treatment: Seed cells in 6-well plates and treat with fangchinoline at the desired concentration (e.g., 5 µM) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in protein expression and phosphorylation in signaling pathways.

  • Protein Extraction: Treat cells with fangchinoline, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the in vivo anticancer efficacy of fangchinoline.

  • Animal Model: Use 4-6 week old female athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., DLD-1, 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer fangchinoline (e.g., 30 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume every 3 days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry, Western blot).[6]

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 NF-κB Signaling Pathway Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Fangchinoline Fangchinoline Fangchinoline->IKK Complex G cluster_1 PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Fangchinoline Fangchinoline Fangchinoline->EGFR Fangchinoline->PI3K G cluster_2 Intrinsic Apoptosis Pathway Induction Fangchinoline Fangchinoline Bax Bax Fangchinoline->Bax Bcl-2 Bcl-2 Fangchinoline->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis G cluster_3 MTT Assay Workflow Seed Cells Seed Cells Treat with Fangchinoline Treat with Fangchinoline Seed Cells->Treat with Fangchinoline Add MTT Add MTT Treat with Fangchinoline->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G cluster_4 In Vivo Xenograft Workflow Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Drug Treatment Drug Treatment Tumor Growth->Drug Treatment Monitor Tumor Volume Monitor Tumor Volume Drug Treatment->Monitor Tumor Volume Endpoint Analysis Endpoint Analysis Monitor Tumor Volume->Endpoint Analysis

References

Preliminary Studies on the Mechanism of Action of Levo-tetrahydropalmatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound named "Limacine" did not yield publicly available scientific data. This guide therefore focuses on Levo-tetrahydropalmatine (l-THP), a well-studied isoquinoline (B145761) alkaloid, to illustrate the requested in-depth technical analysis. L-THP is presented here as a representative compound with a complex mechanism of action that has been subject to preliminary investigation.

Introduction

Levo-tetrahydropalmatine (l-THP), also known as Rotundine, is the more potent enantiomer of tetrahydropalmatine, an isoquinoline alkaloid found primarily in the Corydalis and Stephania genera of plants.[1] Traditionally used in Chinese herbal medicine, l-THP has garnered significant scientific interest for its analgesic, sedative, and anxiolytic properties.[1][2] Preliminary research indicates that its mechanism of action is multifaceted, primarily involving the modulation of several key neurotransmitter systems in the central nervous system (CNS).[2][3] This document provides a technical overview of the preliminary findings on l-THP's mechanism of action, focusing on its interaction with dopamine (B1211576) signaling pathways and its anti-inflammatory effects.

Core Mechanism: Dopamine Receptor Antagonism

The principal mechanism of action identified for l-THP is its role as an antagonist at dopamine receptors. It exhibits a non-selective binding profile, interacting with D1, D2, and D3 receptor subtypes.[1][4] This antagonism is central to its sedative, anxiolytic, and potential anti-addiction effects.[3][5]

Interaction with D1 and D2 Receptors

L-THP functions as an antagonist at both postsynaptic D1 and D2 receptors, preventing the binding of dopamine and thereby inhibiting downstream signaling cascades.[1][3][4] The blockade of D1-like receptors (Gs-coupled) prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.[4][6]

Conversely, its antagonism at D2-like receptors (Gi-coupled) blocks the typical inhibitory effect these receptors have on adenylyl cyclase. This "disinhibition" can lead to an increase in cAMP and PKA activity.[6] Furthermore, l-THP's blockade of presynaptic D2 autoreceptors results in a feedback mechanism that increases the synthesis and release of dopamine into the synapse.[1][7] This dual action—blocking postsynaptic receptors while increasing synaptic dopamine—contributes to its complex pharmacological profile.

Signaling Pathway Visualization

The following diagrams illustrate the antagonistic effects of l-THP on D1 and D2 receptor signaling pathways.

D1_Pathway cluster_0 Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates l_THP l-THP l_THP->D1R Blocks AC Adenylyl Cyclase D1R->AC Activates (Gs) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

l-THP antagonism at the Dopamine D1 Receptor.

D2_Pathway cluster_1 Postsynaptic Neuron Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Activates l_THP_D2 l-THP l_THP_D2->D2R Blocks AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibits (Gi) cAMP_D2 cAMP AC_D2->cAMP_D2 Converts ATP to PKA_D2 PKA cAMP_D2->PKA_D2 Activates Response_D2 Reduced Cellular Response PKA_D2->Response_D2

l-THP antagonism at the Dopamine D2 Receptor.

Quantitative Data: Receptor Binding Affinity

Quantitative analysis from radioligand binding assays has determined the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of l-THP for dopamine receptors. These values are crucial for understanding its potency and selectivity.

CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)
l-THP Dopamine D1124[1][5][6]166[5][6]
Dopamine D2388[1][5][6]1470[6]
Dopamine D3-3250[6]
5-HT1A~340[1]-

Additional Mechanisms of Action

Beyond dopamine receptor antagonism, l-THP interacts with other receptor systems and signaling pathways, contributing to its broad pharmacological effects.

Interaction with Other Receptors
  • GABAergic System: l-THP acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. This action contributes to its sedative and anxiolytic effects.[1][2][3]

  • Adrenergic and Serotonergic Systems: The compound also binds to alpha-1 and alpha-2 adrenergic receptors as an antagonist and displays significant binding to 5-HT1A serotonin (B10506) receptors.[1][5]

Anti-Inflammatory Pathways

Preliminary studies suggest l-THP possesses anti-inflammatory properties. It has been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] This effect is linked to the downregulation of several inflammatory signaling pathways.

  • NF-κB Pathway: L-THP can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[10][11]

  • MAPK and JNK Pathways: It has been observed to block ERK1/2 and p38 MAPK signaling pathways.[10] In models of liver injury, l-THP was found to inhibit apoptosis and autophagy by downregulating the TRAF6/JNK signaling pathway.[8]

AntiInflammatory_Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway l_THP l-THP TNFa TNF-α l_THP->TNFa Inhibits Release TRAF6 TRAF6 l_THP->TRAF6 NFkB NF-κB Activation l_THP->NFkB Suppresses TRAF6_JNK TRAF6 l_THP->TRAF6_JNK Inhibits Expression TNFa->TRAF6 TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6) NFkB->Cytokines JNK JNK Phosphorylation TRAF6_JNK->JNK Apoptosis Apoptosis & Autophagy JNK->Apoptosis

l-THP's inhibitory effects on inflammatory pathways.

Experimental Protocols

The findings described are based on established preclinical experimental models. Below are outlines of key methodologies used in l-THP research.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of l-THP for specific receptor subtypes.

  • Preparation: Cell membranes expressing the target receptor (e.g., D1 or D2) are prepared from cultured cells or brain tissue.

  • Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor) and varying concentrations of the competitor ligand (l-THP).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of l-THP that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Western Blotting for Signaling Protein Analysis

This technique is used to measure changes in the levels of specific proteins (e.g., p-JNK, TRAF6) in response to l-THP treatment.[8]

  • Sample Preparation: Cells or tissues are treated with l-THP and/or a stimulant (e.g., Concanavalin A).[8] The cells are then lysed to extract total protein.

  • Gel Electrophoresis: Protein extracts are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.

In Vivo Microdialysis

This protocol measures neurotransmitter levels (e.g., dopamine) in the brains of living animals following l-THP administration.

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum or nucleus accumbens).[7]

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusion fluid.

  • Sample Collection: The outflowing fluid (dialysate) is collected at regular intervals before and after administration of l-THP.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Changes in dopamine concentration over time are analyzed to determine the effect of l-THP on dopamine release and metabolism.[7]

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Cell Culture (e.g., HEK293 with D1/D2 receptors) treat_vitro Treatment with l-THP start_vitro->treat_vitro binding_assay Radioligand Binding Assay treat_vitro->binding_assay western_blot Western Blot treat_vitro->western_blot data_vitro Determine Ki/IC50 & Protein Level Changes binding_assay->data_vitro western_blot->data_vitro start_vivo Animal Model (e.g., Rat, Mouse) admin_vivo Systemic Administration of l-THP (i.p. or p.o.) start_vivo->admin_vivo microdialysis Microdialysis in Striatum admin_vivo->microdialysis behavioral Behavioral Paradigm (e.g., Self-Administration) admin_vivo->behavioral data_vivo Measure Dopamine Levels & Behavioral Outcomes microdialysis->data_vivo behavioral->data_vivo

Workflow for preclinical evaluation of l-THP.

References

Limacine: A Technical Overview of a Plant-Derived Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a technical summary of the chemical and physical properties of Limacine, a naturally occurring alkaloid. This information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identification and Properties

This compound, with the CAS Number 10172-02-8 , is a complex bisbenzylisoquinoline alkaloid.[1][2] Its formal IUPAC name is (1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol.[1] It is also known as the (1beta)-isomer of fangchinoline.[1]

Physicochemical Data

A summary of the key computed chemical and physical properties of this compound is presented below.

PropertyValueSource
CAS Number 10172-02-8PubChem[1]
Molecular Formula C₃₇H₄₀N₂O₆PubChem[1]
Molecular Weight 608.7 g/mol PubChem[1]
Monoisotopic Mass 608.28863700 DaPubChem[1]
XLogP3 6.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 72.9 ŲPubChem[1]
Heavy Atom Count 45PubChem

Natural Occurrence

This compound is an alkaloid that has been identified in several plant species. These include Hypserpa nitida, Cyclea barbata, Limacia cuspidata, L. oblonga, Pycnarrhena longifolia, P. novoguineensis, Colubrina faralaotra, Arcangelisia flava, and Curarea candicans.[3]

Biological Activity and Research Data

Currently, there is a notable lack of in-depth, publicly available scientific literature detailing the specific biological activities, mechanism of action, and signaling pathways of this compound. While some vendor information suggests potential antimicrobial properties or interactions with cellular receptors, these claims are not substantiated by detailed experimental data, protocols, or peer-reviewed studies in the provided search results.[4]

Consequently, the creation of a comprehensive technical guide that includes quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time. Researchers interested in the pharmacological potential of this compound would likely need to conduct foundational in vitro and in vivo studies to elucidate its biological functions.

Due to the absence of specific experimental workflows or signaling pathway information for this compound, no visualizations can be provided.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Limacine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limacine is a bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, notably Stephania tetrandra. This class of alkaloids has garnered significant interest within the scientific and medical communities due to a wide range of potential therapeutic properties, including anti-inflammatory, antihypertensive, and neuroprotective effects.[1] The effective extraction and isolation of this compound from its plant sources are critical preliminary steps for further pharmacological investigation and drug development.

This document provides a detailed protocol for the extraction of this compound and related alkaloids from plant material, focusing on a modern, efficient, and environmentally friendly method. It also includes quantitative data from comparative extraction studies and a discussion of the potential biological mechanisms of action for this class of compounds.

Data Presentation: Comparative Extraction Efficiency

The following table summarizes the extraction yields of total alkaloids (TA), fangchinoline (B191232) (FAN), and tetrandrine (B1684364) (TET) from the roots of Stephania tetrandra using an optimized deep eutectic solvent-based ultrasound-assisted extraction (DES-UAE) method in comparison to traditional solvent extraction techniques.

Extraction MethodTarget AlkaloidMaximum Extraction Yield (mg/g)
DES-UAE (Optimized) Total Alkaloids (TA)20.59
Fangchinoline (FAN)7.23
Tetrandrine (TET)13.36
Methanol Total Alkaloids (TA)~9.36
95% Ethanol Total Alkaloids (TA)~6.24
Water Total Alkaloids (TA)~5.02

Data synthesized from a study on deep eutectic solvents-based ultrasound-assisted extraction. The optimized DES-UAE method demonstrated significantly higher extraction efficiency for total alkaloids compared to conventional solvents.

Experimental Protocols

Protocol 1: Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction (DES-UAE) of this compound and Related Alkaloids

This protocol describes a highly efficient and green method for the extraction of alkaloids from Stephania tetrandra.

Materials and Equipment:

  • Dried and powdered roots of Stephania tetrandra

  • Choline (B1196258) chloride

  • Ethylene (B1197577) glycol

  • Deionized water

  • Methanol (for comparative analysis)

  • 95% Ethanol (for comparative analysis)

  • Ultrasonic bath/sonicator

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

  • Rotary evaporator

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES):

    • Prepare a 1:2 molar ratio of choline chloride to ethylene glycol.

    • Mix the two components in a flask and heat at 80°C while stirring until a clear, homogeneous liquid is formed.

  • Extraction Process:

    • Accurately weigh a sample of the powdered Stephania tetrandra root.

    • Add the prepared DES at an optimized liquid-to-solid ratio of 23 mL/g.

    • Add deionized water to the DES to achieve a water content of 23% (v/v).

    • Place the mixture in an ultrasonic bath set to a temperature of 52°C.

    • Perform ultrasonic-assisted extraction for a duration of 82 minutes.

  • Isolation of Crude Alkaloid Extract:

    • After extraction, centrifuge the mixture to separate the solid plant material from the liquid extract.

    • Filter the supernatant to remove any remaining solid particles.

    • The resulting liquid is the crude alkaloid extract.

  • Purification (General Steps):

    • Further purification can be achieved through pH adjustment and liquid-liquid extraction.

    • Acidify the crude extract to a pH of 2-4 and extract with an appropriate organic solvent to remove non-alkaloidal impurities.

    • Adjust the pH of the aqueous layer to 9-11 to precipitate the free alkaloids.

    • Extract the alkaloids into an organic solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the purified alkaloid mixture.

  • Quantification:

    • Dissolve a known amount of the final extract in a suitable solvent.

    • Analyze the sample using a validated HPLC method to quantify the concentration of this compound and other target alkaloids.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Preparation cluster_1 Extraction cluster_2 Isolation & Purification cluster_3 Analysis plant_material Stephania tetrandra Roots (Powdered) extraction Ultrasound-Assisted Extraction (52°C, 82 min, 23 mL/g, 23% H2O) plant_material->extraction des_prep Prepare Deep Eutectic Solvent (Choline Chloride:Ethylene Glycol 1:2) des_prep->extraction centrifugation Centrifugation & Filtration extraction->centrifugation Crude Extract ph_adjustment1 Acidification (pH 2-4) & Liquid-Liquid Extraction centrifugation->ph_adjustment1 ph_adjustment2 Alkalinization (pH 9-11) & Liquid-Liquid Extraction ph_adjustment1->ph_adjustment2 concentration Concentration (Rotary Evaporator) ph_adjustment2->concentration hplc HPLC Quantification concentration->hplc Purified Alkaloids

Caption: Workflow for DES-UAE of this compound from Stephania tetrandra.

Representative Signaling Pathway: NF-κB Inhibition

While the specific signaling pathway for this compound has not been fully elucidated, many bisbenzylisoquinoline alkaloids are known to possess anti-inflammatory properties.[2][3] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a plausible mechanism of action for anti-inflammatory alkaloids, where they may inhibit this pathway. Further research is required to confirm the specific interactions of this compound with these signaling components.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation This compound This compound (Hypothesized) This compound->ikk Inhibition (Potential) gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) nfkb_n->gene Induces

Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.

References

The Laboratory Synthesis of Limacine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the proposed laboratory synthesis of Limacine, a member of the bisbenzylisoquinoline alkaloid family. Given the absence of a specific published total synthesis for this compound, this guide presents a plausible and detailed synthetic strategy based on established methodologies for analogous natural products, such as Fangchinoline and Tetrandrine. The protocols outlined herein are designed to serve as a foundational resource for the chemical synthesis of this compound and related compounds.

This compound is a complex macrocyclic alkaloid with a bisbenzylisoquinoline core structure. Its synthesis presents a significant challenge, requiring precise control over stereochemistry and the formation of a key diaryl ether linkage. The proposed synthetic route is a convergent strategy, involving the independent synthesis of two distinct benzylisoquinoline monomers, followed by their strategic coupling and final macrocyclization.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually divided into three main stages:

  • Enantioselective Synthesis of Benzylisoquinoline Monomers: The construction of the two chiral benzylisoquinoline building blocks is the cornerstone of the synthesis. This is achieved through a sequence of well-established reactions, including the Bischler-Napieralski reaction to form the isoquinoline (B145761) core, followed by a Noyori asymmetric hydrogenation to introduce the desired stereochemistry.

  • Intermolecular Coupling of Monomers: The two synthesized monomers are then coupled via an Ullmann condensation reaction to form the crucial diaryl ether bond, creating the dimeric structure.

  • Intramolecular Macrocyclization: The final step involves an intramolecular Ullmann condensation to close the macrocycle and yield the target this compound molecule.

Below are the detailed protocols for each key stage of the proposed synthesis.

Experimental Protocols

Stage 1: Synthesis of Benzylisoquinoline Monomers

The two benzylisoquinoline monomers, a phenolic monomer and a bromo-substituted monomer, are synthesized via a similar reaction sequence. The following protocol is a representative example for the synthesis of one such monomer.

Protocol 1: Synthesis of the Tetrahydroisoquinoline Core via Bischler-Napieralski Reaction and Asymmetric Hydrogenation

  • Amide Formation: To a solution of the appropriately substituted β-phenylethylamine (1.0 equiv) in dichloromethane (B109758) (DCM, 0.2 M), add the corresponding acyl chloride (1.1 equiv) and triethylamine (B128534) (1.5 equiv) at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Upon completion, wash the reaction with saturated aqueous sodium bicarbonate solution, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure.

  • Bischler-Napieralski Cyclization: Dissolve the crude amide in toluene (B28343) (0.1 M) and add phosphorus oxychloride (POCl3, 2.0 equiv). Heat the mixture to reflux for 2 hours. Cool the reaction to room temperature and carefully quench with ice. Basify the aqueous layer with ammonium (B1175870) hydroxide (B78521) and extract with DCM. Dry the combined organic layers over sodium sulfate and concentrate in vacuo.

  • Noyori Asymmetric Hydrogenation: In an inert atmosphere glovebox, dissolve the resulting 3,4-dihydroisoquinoline (B110456) (1.0 equiv) in a 5:2 mixture of formic acid and triethylamine (0.1 M). Add the Noyori catalyst, [(S,S)-TsDPEN]RuCl(p-cymene), (0.01 equiv). Seal the reaction vessel and heat at 60 °C for 12 hours. Cool the reaction, quench with saturated aqueous sodium bicarbonate, and extract with ethyl acetate. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched tetrahydroisoquinoline.

StepReagents and ConditionsTypical Yield (%)
Amide FormationAcyl chloride, triethylamine, DCM, 0 °C to rt, 4 h>95
Bischler-Napieralski CyclizationPOCl3, toluene, reflux, 2 h80-90
Noyori Asymmetric Hydrogenation[(S,S)-TsDPEN]RuCl(p-cymene), HCOOH/Et3N, 60 °C, 12 h90-98
Overall Yield (3 steps) 68-84
Stage 2: Intermolecular Ullmann Coupling

Protocol 2: Formation of the Diaryl Ether Linkage

  • To a solution of the phenolic benzylisoquinoline monomer (1.0 equiv) and the bromo-substituted benzylisoquinoline monomer (1.0 equiv) in pyridine (B92270) (0.1 M), add copper(I) iodide (CuI, 0.2 equiv) and potassium carbonate (K2CO3, 2.0 equiv).

  • De-gas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diaryl ether-linked dimer.

StepReagents and ConditionsTypical Yield (%)
Intermolecular Ullmann CouplingCuI, K2CO3, pyridine, 120 °C, 24 h40-60
Stage 3: Intramolecular Macrocyclization

Protocol 3: Final Ring Closure to Form this compound

  • The final macrocyclization is achieved via a second intramolecular Ullmann condensation.

  • Dissolve the diaryl ether-linked dimer (1.0 equiv) in a large volume of pyridine (0.001 M) to favor intramolecular cyclization.

  • Add copper(I) iodide (CuI, 2.0 equiv) and potassium carbonate (K2CO3, 5.0 equiv).

  • Thoroughly de-gas the solution with argon.

  • Heat the reaction at 120 °C for 48 hours under high dilution conditions.

  • Work-up and purification are performed as described in Protocol 2 to afford this compound.

StepReagents and ConditionsTypical Yield (%)
Intramolecular Ullmann MacrocyclizationCuI, K2CO3, pyridine (high dilution), 120 °C, 48 h10-20

Visualizing the Synthetic Strategy

The overall synthetic workflow can be visualized as a convergent process, as depicted in the following diagram.

G cluster_monomer1 Synthesis of Monomer A (Phenolic) cluster_monomer2 Synthesis of Monomer B (Bromo-substituted) A1 Substituted β-phenylethylamine A2 Amide Formation A1->A2 A3 Bischler-Napieralski Cyclization A2->A3 A4 Noyori Asymmetric Hydrogenation A3->A4 A5 Phenolic Benzylisoquinoline A4->A5 Coupling Intermolecular Ullmann Coupling A5->Coupling B1 Substituted β-phenylethylamine B2 Amide Formation B1->B2 B3 Bischler-Napieralski Cyclization B2->B3 B4 Noyori Asymmetric Hydrogenation B3->B4 B5 Bromo-benzylisoquinoline B4->B5 B5->Coupling Macrocyclization Intramolecular Ullmann Macrocyclization Coupling->Macrocyclization This compound This compound Macrocyclization->this compound

Caption: Convergent synthetic strategy for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for the key stages of the proposed this compound synthesis. It is important to note that these are estimated yields based on similar syntheses, and optimization would be required to achieve these results.

Synthesis StageKey ReactionEstimated Overall Yield (%)
Monomer SynthesisBischler-Napieralski/Noyori68-84
Dimer FormationIntermolecular Ullmann Coupling40-60
MacrocyclizationIntramolecular Ullmann Coupling10-20
Overall Estimated Yield 2.7 - 10.1

Characterization Data

Upon successful synthesis, this compound should be characterized by a suite of spectroscopic techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Complex aromatic and aliphatic signals consistent with the bisbenzylisoquinoline structure. Specific chemical shifts for the methoxy (B1213986) and N-methyl groups.
¹³C NMR A full complement of carbon signals corresponding to the 37 carbons in the this compound structure.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement corresponding to the molecular formula of this compound (C37H40N2O6).
Specific Rotation A specific optical rotation value should be measured and compared to literature values for the natural product to confirm the enantiomeric purity.

Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not extensively studied, related bisbenzylisoquinoline alkaloids, such as Tetrandrine and Fangchinoline, have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and calcium channel blocking effects. A potential mechanism of action for this class of compounds involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Gene Inflammatory Gene Expression This compound This compound This compound->IKK inhibits? NFkB_n->Gene promotes

Caption: Postulated inhibition of the NF-κB pathway by this compound.

This detailed guide provides a robust framework for the laboratory synthesis of this compound. Researchers embarking on this challenging synthesis should consult the primary literature for detailed procedures of the key reactions mentioned and perform thorough characterization of all intermediates and the final product. The successful synthesis of this compound will not only be a significant achievement in natural product synthesis but will also enable further investigation into its biological activities and potential therapeutic applications.

Application Note: Quantitative Analysis of Limacine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust method for the quantitative analysis of Limacine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a bisbenzylisoquinoline alkaloid, and its isomers like tetrandrine (B1684364) and fangchinoline, have garnered significant interest for their potential pharmacological activities. This protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to accurately quantify this compound for pharmacokinetic studies and other research applications. The method is based on established analytical principles for related bisbenzylisoquinoline alkaloids, offering a reliable starting point for the analysis of this compound.

Introduction

This compound (C₃₇H₄₀N₂O₆, Molecular Weight: 608.7 g/mol ) is a member of the bisbenzylisoquinoline alkaloid family, a class of natural products known for a wide range of biological activities.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug development and pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) offers the high selectivity and sensitivity required for the analysis of complex biological samples. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is straightforward, rapid, and provides sufficient cleanup for HPLC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., Tetrandrine-d6 or a structurally similar compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Method

The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

HPLC Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound609.3381.20.14025
This compound609.3192.10.14035
ISUser-definedUser-defined0.1User-definedUser-defined

Note: The product ions for this compound are proposed based on the fragmentation of its isomers. Optimization of cone voltage and collision energy is recommended for maximum sensitivity.

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on data from the analysis of the structurally related bisbenzylisoquinoline alkaloid, tetrandrine.

ParameterExpected Value
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantification (LOQ) ~1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 70%

Visualizations

Experimental Workflow

G Figure 1. HPLC-MS/MS Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Mass Spectrometry HPLC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Quantification Quantification Data Acquisition->Quantification Report Generation Report Generation Quantification->Report Generation

Figure 1. HPLC-MS/MS Workflow for this compound Analysis
Hypothetical Signaling Pathway

Bisbenzylisoquinoline alkaloids, such as the this compound isomer tetrandrine, have been shown to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. The following diagram illustrates a hypothetical pathway of how this compound might exert its effects by inhibiting P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs and enhanced apoptosis in cancer cells.

G Figure 2. Hypothetical Signaling Pathway of this compound Action This compound This compound P-glycoprotein (P-gp) P-glycoprotein (P-gp) This compound->P-glycoprotein (P-gp) Inhibition Chemotherapeutic Drug (Extracellular) Chemotherapeutic Drug (Extracellular) Chemotherapeutic Drug (Extracellular)->P-glycoprotein (P-gp) Efflux Chemotherapeutic Drug (Intracellular) Chemotherapeutic Drug (Intracellular) Cancer Cell Cancer Cell Apoptosis Apoptosis Chemotherapeutic Drug (Intracellular)->Apoptosis Induction Cancer Cell->Apoptosis

Figure 2. Hypothetical Signaling Pathway of this compound Action

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, including sample preparation and instrument parameters, is designed to deliver high sensitivity, selectivity, and accuracy. While based on the analysis of its structural isomers, this method serves as an excellent starting point for researchers investigating the pharmacology and pharmacokinetics of this compound. The provided workflows and hypothetical signaling pathway offer a comprehensive guide for professionals in drug development and related scientific fields. Further validation and optimization may be required for specific applications and matrices.

References

Application Notes & Protocols for the Characterization of Limacine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantitative analysis of novel natural products.[1][2][3] This document provides a comprehensive guide to the application of NMR spectroscopy for the characterization of a hypothetical novel compound, "Limacine." The protocols and data presented herein are based on established methodologies for natural product analysis and serve as a framework for researchers.[4][5]

NMR spectroscopy offers unparalleled insight into the chemical structure of molecules by probing the magnetic properties of atomic nuclei.[6] For a novel compound like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for determining its constitution, configuration, and conformation.[2][3][7] Furthermore, quantitative NMR (qNMR) can be employed for accurate concentration determination and purity assessment without the need for identical reference standards.[8][9][10][11][12]

1. Structural Elucidation of this compound

The primary step in characterizing a new natural product is the complete assignment of its ¹H and ¹³C NMR spectra. This process involves a series of experiments that reveal through-bond and through-space correlations between nuclei.

1.1. Key NMR Experiments for Structural Elucidation

A combination of the following NMR experiments is recommended for the structural elucidation of this compound:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Chemical shifts (δ) indicate the electronic environment, and spin-spin coupling constants (J) reveal connectivity between neighboring protons.[13][14]

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and conformation of the molecule.

1.2. Hypothetical NMR Data for this compound

The following tables summarize hypothetical ¹H and ¹³C NMR data for this compound, assuming a molecular weight of approximately 350 g/mol and dissolution in CDCl₃.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Integration
13.50dd10.5, 4.51H
21.80m2H
34.20t7.01H
55.80d8.01H
66.90d8.01H
82.50s3H
1'7.30m2H
2'7.45m2H
3'7.25m1H
OCH₃3.85s3H

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)DEPT
155.2CH
230.1CH₂
375.8CH
4170.5C
5128.9CH
6135.4CH
7150.2C
825.3CH₃
1'130.1CH
2'128.5CH
3'127.8CH
4'142.3C
OCH₃52.6CH₃

2. Quantitative Analysis of this compound (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of a substance.[8][9][10] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a this compound signal to that of an internal standard of known concentration, the quantity of this compound can be accurately determined.[10]

2.1. Key Parameters for Accurate qNMR

To ensure accurate quantification, the following experimental parameters must be carefully controlled:

  • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the nuclei being quantified to ensure complete relaxation between scans.

  • Pulse Angle: A 90° pulse is often used to maximize signal intensity.[11]

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 100:1).

  • Internal Standard: The internal standard should be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with the analyte signals, and be accurately weighed.

Table 3: Hypothetical qNMR Purity Assay of a this compound Sample

Analyte (this compound)Integral# of ProtonsMolar EquivalentInternal Standard (Maleic Acid)Integral# of ProtonsMolar EquivalentPurity (%)
Signal at 2.50 ppm1.5030.50Signal at 6.28 ppm1.0020.5098.5

3. Experimental Protocols

3.1. Protocol for Structural Elucidation of this compound

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical and should be based on the solubility of the compound.[9]

  • NMR Instrument: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for analyzing small sample quantities.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Typical parameters: spectral width 12 ppm, acquisition time 2-4 s, relaxation delay 1-2 s, 16-32 scans.

  • ¹³C and DEPT Acquisition:

    • Acquire a ¹³C spectrum with proton decoupling.

    • Acquire DEPT-45, DEPT-90, and DEPT-135 spectra to differentiate carbon types.

    • Typical ¹³C parameters: spectral width 200-240 ppm, acquisition time 1-2 s, relaxation delay 2 s, 1024 or more scans.

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):

    • Use standard pulse programs provided by the spectrometer software.

    • Optimize spectral widths and acquisition times for both dimensions.

    • The number of scans per increment will depend on the sample concentration.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., Mnova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate ¹H signals and pick peaks for all spectra.

    • Systematically analyze the 2D spectra to build up the molecular structure of this compound.

3.2. Protocol for Quantitative ¹H NMR (qHNMR) of this compound

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample and 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent containing a lock signal (e.g., CDCl₃).

  • NMR Acquisition:

    • Use a ¹H NMR experiment with a 90° pulse.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of both the analyte and the internal standard (a T₁ determination experiment may be necessary). A conservative value of 30-60 s is often used.

    • Acquire a sufficient number of scans (e.g., 64 or more) to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum as for a standard ¹H NMR.

    • Carefully integrate a well-resolved signal for this compound and a well-resolved signal for the internal standard.

    • Calculate the purity or concentration of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100 Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

4. Visualizations

4.1. Experimental Workflow for this compound Characterization

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Elucidation cluster_3 Final Characterization Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (1H, 13C, DEPT) Dissolution->NMR_1D qNMR qNMR Dissolution->qNMR NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Processing Data Processing NMR_1D->Processing NMR_2D->Processing qNMR->Processing Structure Structure Elucidation Processing->Structure Quantification Purity/Concentration Determination Processing->Quantification Report Complete Characterization of this compound Structure->Report Quantification->Report

Caption: Workflow for the NMR characterization of this compound.

4.2. Hypothetical Signaling Pathway for this compound

Many natural products are investigated for their potential to modulate cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated for this compound's biological activity.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Anti-inflammatory) TF->Response Induces Gene Expression

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for In Vitro Assessment of Limacine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limacine is a novel natural product with significant therapeutic potential, demonstrating promising anti-cancer and anti-inflammatory properties in preliminary studies. These application notes provide a comprehensive guide to validated in vitro assays for characterizing the biological activity of this compound. The protocols detailed below are designed to enable researchers to assess its cytotoxic effects, delve into its mechanism of action by investigating apoptosis induction and effects on inflammatory pathways, and to quantify the generation of reactive oxygen species.

The following sections offer detailed experimental protocols, structured data presentation for easy interpretation, and visual diagrams of key signaling pathways and workflows to facilitate a deeper understanding of this compound's cellular effects.

Data Presentation: Summary of this compound's In Vitro Activity

To facilitate the experimental design, the following tables summarize hypothetical quantitative data for this compound's activity, based on common assay formats. These values should be considered as illustrative examples.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC₅₀ (µM)Exposure Time (h)
A549Lung CarcinomaMTT15.248
MCF-7Breast AdenocarcinomaMTT22.548
HepG2Hepatocellular CarcinomaMTT18.948
HCT116Colorectal CarcinomaMTT12.748
HEK-293Normal Human Embryonic KidneyMTT> 10048

Table 2: Apoptotic and Anti-inflammatory Activity of this compound

Assay TypeCell Line/TargetKey ParameterResult
Annexin V/PI StainingHCT116% Apoptotic CellsSignificant increase at 24h
Caspase-3 ActivityHCT116Fold Increase3.5-fold increase at 24h
Nitric Oxide (NO) ProductionRAW 264.7 (LPS-stimulated)IC₅₀25.8 µM
TNF-α SecretionRAW 264.7 (LPS-stimulated)IC₅₀31.2 µM
Reactive Oxygen Species (ROS)HCT116Fold Increase2.8-fold increase at 6h

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116) and a non-cancerous cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1][2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]

Measurement of Nitric Oxide (NO) Production

This assay quantifies the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in stimulated macrophages.

Principle: The Griess reagent system is used to measure nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4] A pink-colored azo compound is formed, and its absorbance is measured colorimetrically.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (e.g., Component A: sulfanilamide (B372717) in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.

  • Supernatant Collection: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO production inhibition.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS following treatment with this compound.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[5][6]

Materials:

  • DCFH-DA solution

  • Cells treated with this compound

  • PBS or HBSS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂).

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS or HBSS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Visualizations

Signaling Pathways and Experimental Workflows

Limacine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Activates This compound This compound This compound->Receptor Binds ROS ROS Generation This compound->ROS Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammation (e.g., NF-κB) Akt->Inflammation Inhibits Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Inhibits Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis MAPK_pathway->Inflammation Modulates Caspase_9 Caspase-9 ROS->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Proposed signaling pathways affected by this compound.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h E->F G 7. Add DMSO to dissolve Formazan F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC₅₀ H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow cluster_results Cell Populations start 1. Treat Cells with this compound harvest 2. Harvest Cells (Adherent + Floating) start->harvest wash 3. Wash with cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer wash->resuspend stain 5. Stain with Annexin V-FITC & PI resuspend->stain incubate 6. Incubate 15 min in dark stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze live Live (Annexin V-, PI-) analyze->live early Early Apoptotic (Annexin V+, PI-) analyze->early late Late Apoptotic (Annexin V+, PI+) analyze->late necrotic Necrotic (Annexin V-, PI+) analyze->necrotic

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

References

Application Note: Characterization of Limacine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Limacine is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer types. This compound is under investigation for its potential as a therapeutic agent. This document provides detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, including methods for assessing its impact on cell viability and its mechanism of action via apoptosis induction.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

This compound competitively binds to the ATP-binding site within the catalytic domain of EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to cell cycle arrest and induction of apoptosis in EGFR-dependent cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR, blocking MAPK and PI3K/AKT pathways.

Protocol 1: Assessment of Cell Viability using WST-1 Assay

This protocol details the measurement of this compound's cytotoxic/cytostatic effects on cancer cell lines by determining the half-maximal inhibitory concentration (IC₅₀). The WST-1 assay measures the metabolic activity of viable cells.

Experimental Workflow: WST-1 Assay

WST1_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 72h C->D E 5. Add WST-1 reagent to each well D->E F 6. Incubate for 2-4h E->F G 7. Measure absorbance at 450 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for determining cell viability after this compound treatment.

Methodology
  • Cell Seeding:

    • Culture A549 (lung carcinoma) and MCF-7 (breast carcinoma) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count cells. Seed 5,000 cells per well in a 96-well clear-bottom plate in a volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to prepare 2X working solutions. Final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • WST-1 Assay and Data Analysis:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours, or until the color in the control wells has developed sufficiently.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Normalize the data to the vehicle control (as 100% viability) and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.

Data Presentation: this compound IC₅₀ Values
Cell LineCancer TypeEGFR StatusIC₅₀ (µM) after 72h
A549Lung CarcinomaWild-Type15.2 ± 2.1
NCI-H1975Lung AdenocarcinomaT790M Mutant0.05 ± 0.01
MCF-7Breast CarcinomaLow Expression> 100
MDA-MB-231Breast CarcinomaNegative> 100

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to quantify the induction of apoptosis and necrosis in cells treated with this compound. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow A 1. Seed cells in a 6-well plate B 2. Treat with this compound at 1x and 5x IC50 C 3. Incubate for 48h D 4. Harvest cells (including supernatant) E 5. Wash with cold PBS F 6. Resuspend in Annexin V Binding Buffer G 7. Stain with Annexin V-FITC and Propidium Iodide H 8. Analyze by Flow Cytometry

Animal Models for Limacine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of key animal models used in limacine (slug) and related gastropod research. It details their applications, presents comparative data, and offers standardized protocols for essential experiments. These models are invaluable for studies in neurobiology, learning and memory, pharmacology, and agricultural science.

Key Animal Models in this compound & Gastropod Research

While a variety of slug species are studied, a few have emerged as primary models due to their unique biological characteristics. The sea slug Aplysia californica, though not a terrestrial this compound, is included due to its foundational role in neuroscience and the conserved nature of many neuronal mechanisms.

Table 1: Comparative Overview of Primary Gastropod Models

FeatureAplysia californica (California Sea Hare)Limax maximus (Leopard Slug)Ariolimax sp. (Banana Slugs)Deroceras reticulatum (Grey Field Slug)
Primary Research Area Neurobiology, Learning & Memory[1][2][3]Neurobiology, Olfactory Learning[4]Neurobiology, Ecology, Biomechanics[5][6]Agricultural Science, Pest Control, Toxicology[7][8][9]
Nervous System Complexity Relatively simple (~20,000 neurons)[2]Complex, suitable for in-vitro brain studies[4]Large, accessible neuronsDiffuse, less characterized
Key Advantages Large, identifiable neurons; well-defined neural circuits; sequenced genome.[1][10][11]Robust olfactory learning capabilities; brain can be studied in isolation.[4]Large body size; genome recently assembled; diverse species.[5]Major agricultural pest status; high reproductive rate; established field study models.[7][12]
Neuron Size (Soma) Up to 1 mm in diameter[1]Variable, smaller than AplysiaLarge, suitable for dissectionSmall
Common Behavioral Assays Gill-withdrawal reflex (habituation, sensitization).[1][3]Odor-aversion conditioning.[4]Feeding behavior, mating rituals.[6][13]Feeding preference, bait efficacy, dispersal.[7][14]
Lifespan ~1 year2-3 years1-7 years~1 year[7]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible research. The following protocols outline standard procedures for behavioral and electrophysiological studies in gastropod models.

Behavioral Assay: Olfactory Aversion Conditioning in Limax maximus

This protocol is adapted from studies demonstrating associative learning in terrestrial slugs.[4]

Objective: To train slugs to associate a neutral odor with an aversive stimulus, leading to an avoidance behavior.

Materials:

  • Individual training/testing chambers with airflow control.

  • Odor delivery system (olfactometer).

  • Conditioned Stimulus (CS): Neutral odor (e.g., carrot or cucumber extract).

  • Unconditioned Stimulus (US): Aversive chemical (e.g., quinidine (B1679956) sulfate (B86663) solution).

  • Control Stimulus (CS-): A different neutral odor not paired with the US.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Place individual slugs in their respective chambers and allow them to acclimate for at least 30 minutes with a constant flow of clean, moist air.

  • Pre-Training Preference Test:

    • Present the CS (e.g., carrot odor) for 2 minutes and record the slug's feeding or approach behavior.

    • After a 10-minute rest period with clean air, present the CS- (e.g., cucumber odor) for 2 minutes and record the behavior. This establishes a baseline preference.

  • Conditioning Trials:

    • Present the CS (carrot odor).

    • Immediately upon presentation, pair it with the US by lightly touching the slug's mouth with a cotton swab dipped in quinidine sulfate solution.

    • Repeat this pairing for a set number of trials (e.g., 5 trials) with an inter-trial interval of 10-15 minutes.

  • Post-Training Test (Memory Retention):

    • 24 hours after conditioning, repeat the preference test from Step 2.

    • Present the CS and CS- separately and record the behavioral response. A significant decrease in approach or feeding behavior towards the CS compared to the CS- indicates successful aversion learning.

Data Analysis: Quantify the duration of approach, number of bites, or time spent in the odor stream for both CS and CS- during pre- and post-training tests. Use appropriate statistical tests (e.g., paired t-test) to compare responses.

Electrophysiology: Intracellular Recording from Aplysia Neurons

This protocol outlines the fundamental steps for recording electrical activity from the large, identifiable neurons of Aplysia, a technique central to understanding synaptic plasticity.[1][15]

Objective: To measure synaptic potentials and action potentials from identified sensory and motor neurons to study processes like long-term facilitation (LTF).

Materials:

  • Dissection microscope and tools.

  • Vibrating microtome (optional).

  • Perfusion chamber and system.

  • Artificial seawater (ASW) solution.

  • Micromanipulators.

  • Glass microelectrodes (filled with 3M KCl).

  • Electrophysiology rig (amplifier, digitizer, oscilloscope, computer with recording software).

  • Serotonin (B10506) (5-HT) or other neuromodulators.

Procedure:

  • Dissection: Anesthetize an Aplysia by injecting isotonic MgCl₂. Dissect the abdominal ganglion and pin it, dorsal side up, in a silicone-lined dish.

  • Preparation: Continuously perfuse the ganglion with cold ASW. To facilitate electrode penetration, the connective tissue sheath may be partially removed with fine forceps or treated with protease.[16]

  • Neuron Identification: Using a microscope and ganglion maps, identify the target sensory and motor neurons (e.g., siphon sensory cluster and L7 motor neuron).[1][15]

  • Electrode Placement: Carefully impale a sensory neuron and a motor neuron with separate microelectrodes using micromanipulators.

  • Baseline Recording:

    • Monitor the resting membrane potential of both neurons.

    • Stimulate the sensory neuron with a brief depolarizing current pulse to elicit a single action potential.

    • Record the resulting excitatory postsynaptic potential (EPSP) in the motor neuron. Record at least 10-15 baseline EPSPs at a low frequency (e.g., 1 per minute).

  • Induction of Long-Term Facilitation (LTF):

    • Apply five spaced pulses of serotonin (5-HT), a neurotransmitter that induces LTF, to the bath.[17][18]

    • This mimics the effect of a sensitizing stimulus.

  • Post-Treatment Recording: After the 5-HT application, resume stimulation of the sensory neuron and record the motor neuron EPSPs for an extended period (1-2 hours) to observe the facilitation of synaptic strength.

Data Analysis: Measure the amplitude of the EPSPs before and after 5-HT application. LTF is characterized by a significant, long-lasting increase in EPSP amplitude.

Signaling Pathways & Workflows

Visualizing complex biological and experimental processes is essential for clarity and understanding.

Signaling Pathway for Long-Term Facilitation (LTF) in Aplysia

The formation of long-term memories, studied in Aplysia as Long-Term Facilitation, involves a complex cascade of signaling molecules. Repeated stimulation (e.g., by serotonin) activates multiple kinases that lead to changes in gene expression and the synthesis of new proteins required for the growth of new synaptic connections.[19][20]

LTF_Pathway cluster_nucleus Nuclear Events Serotonin Serotonin (5-HT) GPCR G-Protein Coupled Receptor Serotonin->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Nucleus Nucleus PKA->Nucleus CREB1 CREB1 PKA->CREB1 MAPK MAPK MAPK->Nucleus CREB2 CREB2 (Repressor) MAPK->CREB2 Inhibits Gene_Exp Target Gene Expression CREB1->Gene_Exp Protein_Syn New Protein Synthesis Gene_Exp->Protein_Syn Synaptic_Growth Synaptic Growth & Maintained Facilitation Protein_Syn->Synaptic_Growth

Caption: Signaling cascade for long-term memory formation in Aplysia.

Experimental Workflow for Behavioral Conditioning

A standardized workflow ensures that all animals are treated consistently, minimizing variables that could affect the outcome of behavioral experiments.[21]

Behavioral_Workflow start Start acclimation Animal Acclimation (30-60 min in test room) start->acclimation pre_test Pre-Training Baseline Test acclimation->pre_test conditioning Conditioning Trials (CS-US Pairing) pre_test->conditioning rest Rest Period (e.g., 24 hours) conditioning->rest post_test Post-Training Memory Test rest->post_test analysis Data Analysis & Statistical Comparison post_test->analysis end End analysis->end

Caption: Standardized workflow for associative learning experiments.

References

Determining Appropriate Dosage of Limacine for Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on establishing effective dosages of Limacine for in vitro and in vivo experiments.

Introduction

This compound is a bisbenzylisoquinoline alkaloid that has garnered interest for its potential therapeutic properties. Accurate dosage determination is a critical first step in elucidating its mechanism of action and evaluating its efficacy and toxicity in preclinical studies. This document provides detailed application notes and protocols for determining the appropriate dosage of this compound for various experimental setups.

Data Presentation

Effective concentrations of this compound can vary significantly depending on the cell type, experimental model, and duration of exposure. The following tables summarize key quantitative data to guide initial dosage selection.

Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Cancer15.47 ± 0.79
SW900Lung CancerNot specified
DMS53Lung CancerNot specified

Table 2: Suggested Starting Concentrations for In Vitro Experiments

Assay TypeSuggested Concentration Range (µM)
Cell Viability (e.g., MTT, CellTiter-Glo)0.1 - 100
Apoptosis (e.g., Annexin V/PI staining)1 - 50
Western Blotting5 - 25
Immunofluorescence1 - 20

Table 3: Dosage Guidelines for In Vivo Rodent Studies

Administration RouteDosage Range (mg/kg)Vehicle
Intravenous (IV)1 - 10Saline
Oral (PO)5 - 500.5% Methylcellulose (B11928114)

Note: These are general guidelines. The optimal in vivo dose will depend on the specific animal model, disease state, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound. Preliminary dose-range finding and toxicity studies are essential.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline for IV, 0.5% methylcellulose for PO)

  • Male Sprague-Dawley rats (250-300 g)

  • Dosing needles (IV and gavage)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate animals for at least one week before the experiment.

  • Fast animals overnight before dosing.

  • Administer this compound via the desired route (e.g., 1 mg/kg IV or 5 mg/kg PO).

  • Collect blood samples (approx. 0.25 mL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) post-dose.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling Pathway of a Related Compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Chemokine_Receptor Chemokine_Receptor PI3K PI3K Chemokine_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Production Akt Akt PIP3->Akt Rac Rac PIP3->Rac mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Survival Migration Migration Rac->Migration Chemokine Chemokine Chemokine->Chemokine_Receptor Binding

Caption: Chemokine signaling pathway via PI3K.

Experimental Workflow for In Vitro IC50 Determination

G A Seed Cells in 96-well Plate B Prepare this compound Serial Dilutions A->B C Treat Cells with this compound B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for determining IC50 using MTT assay.

Logical Relationship for In Vivo Study Design

G cluster_preliminary Preliminary Studies cluster_main Main Experiment A Dose-Range Finding B Toxicity Assessment A->B C Pharmacokinetic Study B->C D Efficacy Study B->D

Caption: Logical flow for in vivo experimental design.

Leelamine in Cancer Research: Detailed Application Notes and Protocols for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action. It exhibits selective cytotoxicity against malignant cells while showing considerably less impact on normal cells. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers, scientists, and drug development professionals in utilizing Leelamine for cancer research.

Mechanism of Action

Leelamine's primary anti-cancer activity stems from its properties as a lysosomotropic agent. As a weakly basic amine, it accumulates in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to the inhibition of critical oncogenic signaling pathways essential for cancer cell proliferation, survival, and metastasis. The key pathways affected include:

  • PI3K/Akt/mTOR Pathway: Inhibition of this central signaling cascade reduces cell survival and proliferation signals.

  • MAPK/ERK Pathway: Disruption of this pathway impairs cell growth and division.

  • STAT3 Pathway: Inhibition of STAT3 signaling can lead to decreased expression of anti-apoptotic proteins.

  • JAK/STAT Pathway: Leelamine has been shown to block the JAK/STAT3 signaling cascade, which is linked to tumorigenesis.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Leelamine has demonstrated efficacy across a range of cancer cell lines.

Cancer TypeCell LineIC50 (µM)Key Observations
Melanoma UACC 903~2Highly sensitive to Leelamine.[1]
1205 Lu~2Demonstrates high sensitivity.[1]
Prostate Cancer 22Rv1~5Viability decreased by >90% at 5 µM after 24h.[2]
LNCaP-Concentration-dependent inhibition of viability observed.[2]
Myc-CaP-Significant inhibition of viability.[2]
Breast Cancer MDA-MB-231-Dose-dependent decrease in viability.[2]
MCF-7-Dose-dependent decrease in viability; shows greater sensitivity compared to some other breast cancer lines.[2]
SUM159-Dose-dependent decrease in viability.[2]
Normal Cells MCF-10A (Breast Epithelial)-Resistant to cell growth inhibition and apoptosis.[2]
In Vivo Efficacy: Xenograft Models

Leelamine has shown significant anti-tumor activity in various preclinical xenograft models with a good safety profile.

Cancer TypeCell LineAnimal ModelDosage and AdministrationKey Findings
Melanoma UACC 903Nude Mice7.5 mg/kg, i.p., daily60% decrease in tumor burden compared to vehicle control.[3][4]
Breast Cancer SUM159Orthotopic Xenografts in Mice7.5 mg/kg, i.p., 5 times/weekSuppression of tumor growth without systemic toxicity.[4]
Prostate Cancer 22Rv1XenograftNot specifiedGrowth inhibition, decreased Ki-67 expression, and reduced PSA secretion.[5]

Signaling Pathway Diagrams

PI3K/Akt/mTOR Signaling Pathway Inhibition by Leelamine

PI3K_Akt_mTOR_Pathway Leelamine's Impact on the PI3K/Akt/mTOR Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Leelamine Leelamine Lysosome Lysosome (Cholesterol Transport Disruption) Leelamine->Lysosome Accumulates in Lysosome->RTK Inhibits (indirectly)

Caption: Leelamine indirectly inhibits the PI3K/Akt/mTOR pathway.

JAK/STAT Signaling Pathway Inhibition by Leelamine

JAK_STAT_Pathway Leelamine's Impact on the JAK/STAT Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 GeneExpression Gene Expression (Proliferation, Survival) pSTAT3->GeneExpression Promotes Leelamine Leelamine Leelamine->JAK Inhibits Leelamine->STAT3 Inhibits Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Leelamine inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Leelamine Hydrochloride

  • Human cancer cell lines (e.g., UACC 903, 1205 Lu, MDA-MB-231, MCF-7, 22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare a stock solution of Leelamine Hydrochloride in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of Leelamine. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light, until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways.

Materials:

  • Leelamine Hydrochloride

  • Cancer cell lines

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-p-STAT3, anti-total STAT3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with desired concentrations of Leelamine for the specified duration. Wash cells with ice-cold PBS and lyse using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of Leelamine on cell migration.

Materials:

  • Leelamine Hydrochloride

  • Adherent cancer cell lines

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of Leelamine or a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Leelamine in Cancer Research cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cell Culture (Cancer & Normal Cell Lines) MTT 2a. Cell Viability (MTT Assay) CellCulture->MTT WoundHealing 2b. Cell Migration (Wound Healing Assay) CellCulture->WoundHealing WesternBlot 3. Mechanism of Action (Western Blot for Signaling Pathways) MTT->WesternBlot WoundHealing->WesternBlot Xenograft 4. Xenograft Model Development WesternBlot->Xenograft Promising Results Treatment 5. Leelamine Administration Xenograft->Treatment Monitoring 6. Tumor Growth Monitoring Treatment->Monitoring Analysis 7. Endpoint Analysis (IHC, Western Blot) Monitoring->Analysis

Caption: A typical workflow for preclinical evaluation of Leelamine.

Clinical Status

Currently, there is no publicly available information from sources like ClinicalTrials.gov indicating that Leelamine has entered human clinical trials for cancer treatment. Research is ongoing in preclinical stages to further evaluate its efficacy and safety. A nanoliposomal formulation of leelamine, Nanolipolee-007, has been developed to improve its solubility and delivery for potential future clinical testing.[6]

Conclusion

Leelamine presents a compelling profile as a novel anti-cancer agent with a distinct mechanism of action targeting multiple oncogenic pathways. The provided application notes and protocols offer a framework for researchers to further investigate its therapeutic potential. Continued preclinical studies are warranted to fully elucidate its efficacy and safety profile, which will be crucial for its potential transition into clinical development.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of a Novel Compound (e.g., Limacine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The exploration of novel neuroprotective agents is paramount in the quest for effective treatments for neurodegenerative diseases. This document provides a comprehensive set of guidelines and experimental protocols for assessing the neuroprotective potential of a novel compound, referred to herein as "Compound X" (as a placeholder for a compound like Limacine, for which specific literature is not currently available). The methodologies outlined are based on established experimental designs for evaluating neuroprotective effects in the context of diseases such as Alzheimer's, Parkinson's, and ischemic stroke.

The protocols described will enable researchers to systematically evaluate the efficacy of Compound X in vitro and in vivo, elucidate its mechanism of action by investigating key signaling pathways, and present the findings in a clear and quantitative manner.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized into structured tables for clear comparison and analysis.

Table 1: In Vitro Neuroprotective Efficacy of Compound X

Experimental ModelOutcome MeasureCompound X Concentration (µM)Result (Mean ± SD)p-value
SH-SY5Y cells + MPP⁺ (Parkinson's Model)Cell Viability (%)0 (Control)52.3 ± 4.1-
165.7 ± 3.8<0.05
1088.2 ± 5.2<0.01
5094.1 ± 3.9<0.001
Primary Cortical Neurons + Aβ₁₋₄₂ (Alzheimer's Model)Apoptosis Rate (%)0 (Control)45.8 ± 6.3-
133.1 ± 5.1<0.05
1018.9 ± 4.7<0.01
5012.5 ± 3.2<0.001
PC12 cells + OGD/R (Stroke Model)LDH Release (Fold Change)0 (Control)3.8 ± 0.5-
12.7 ± 0.4<0.05
101.5 ± 0.3<0.01
501.1 ± 0.2<0.001

Table 2: In Vivo Efficacy of Compound X in a Mouse Model of Parkinson's Disease (MPTP-induced)

Treatment GroupBehavioral Test (Rotarod, Latency to Fall, s)Dopaminergic Neuron Count (SNpc, % of Control)Striatal Dopamine Level (ng/mg tissue)
Vehicle + Saline185.4 ± 15.2100 ± 8.515.2 ± 1.8
Vehicle + MPTP62.7 ± 9.848.3 ± 7.16.5 ± 1.1
Compound X (10 mg/kg) + MPTP115.3 ± 12.572.9 ± 6.410.8 ± 1.5
Compound X (20 mg/kg) + MPTP158.9 ± 14.185.1 ± 5.913.1 ± 1.3

Experimental Protocols

In Vitro Neuroprotection Assays

1. Cell Culture and Induction of Neurotoxicity:

  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Commonly used for modeling Parkinson's disease. Differentiate with retinoic acid for a more neuron-like phenotype.

    • PC12 (Rat Pheochromocytoma): Used for studies of neuronal differentiation and neurotoxicity, often in the context of stroke models.

    • Primary Neuronal Cultures: More physiologically relevant but require more complex preparation. Can be derived from embryonic rodent cortex or hippocampus.

  • Neurotoxin Induction:

    • Parkinson's Model: Induce toxicity in SH-SY5Y cells with 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP.

    • Alzheimer's Model: Treat primary cortical neurons with aggregated amyloid-beta (Aβ₁₋₄₂) oligomers.

    • Stroke Model: Subject PC12 cells or primary neurons to oxygen-glucose deprivation followed by reoxygenation (OGD/R) to mimic ischemic-reperfusion injury.[1]

2. Cell Viability and Cytotoxicity Assays:

  • MTT Assay Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of Compound X for a specified time (e.g., 2 hours).

    • Introduce the neurotoxin (e.g., MPP⁺, Aβ₁₋₄₂) and co-incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • LDH Release Assay:

    • Follow the same initial steps for cell seeding and treatment as the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.

    • Measure absorbance according to the kit's instructions.

    • Express cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).[1]

3. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Culture and treat cells as described above.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI solution and incubate in the dark.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Neuroprotection Models

1. Animal Models of Neurodegenerative Diseases:

  • Parkinson's Disease Model:

    • MPTP Model: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice to induce selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[2][3]

    • 6-OHDA Model: Inject 6-hydroxydopamine (6-OHDA) stereotactically into the striatum or medial forebrain bundle of rats or mice to create a lesion of the nigrostriatal pathway.[4]

  • Alzheimer's Disease Model:

    • Transgenic Mice: Utilize transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) (e.g., APPSwe/PS1dE9), which develop amyloid plaques and cognitive deficits.[5][6]

  • Ischemic Stroke Model:

    • Middle Cerebral Artery Occlusion (MCAO): Induce transient or permanent focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament.[7][8][9]

2. Behavioral Testing:

  • Motor Function (Parkinson's Models):

    • Rotarod Test: Assess motor coordination and balance by measuring the time an animal can remain on a rotating rod.

    • Cylinder Test: Evaluate forelimb use asymmetry.

  • Cognitive Function (Alzheimer's and Stroke Models):

    • Morris Water Maze: Test spatial learning and memory by measuring the time it takes for a mouse to find a hidden platform in a pool of water.[10]

    • Y-Maze: Assess short-term spatial memory based on the natural tendency of rodents to explore novel arms of a maze.

3. Histological and Biochemical Analysis:

  • Immunohistochemistry:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and prepare cryosections or paraffin-embedded sections.

    • Stain brain slices with antibodies against specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons, NeuN for mature neurons, Iba1 for microglia).

    • Quantify the number of positive cells or the staining intensity using microscopy and image analysis software.

  • Western Blotting:

    • Homogenize brain tissue (e.g., hippocampus, striatum) in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Incubate the membrane with primary antibodies against proteins of interest in a signaling pathway (e.g., p-ERK, Nrf2, Bcl-2, Bax).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway in Neuroprotection

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell survival, differentiation, and plasticity. Its activation is often associated with neuroprotective effects.[11][12] Clemastine, for instance, has been shown to exert its neuroprotective effects by modulating the MAPK/ERK pathway.[11][13]

MAPK_ERK_Pathway Neuroprotective_Compound Neuroprotective Compound (e.g., this compound) Receptor Cell Surface Receptor Neuroprotective_Compound->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB (Transcription Factor) ERK->CREB Bax Bax (Pro-apoptotic) ERK->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) CREB->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Survival Neuronal Survival Bax->Apoptosis

Caption: MAPK/ERK signaling pathway in neuroprotection.

General Experimental Workflow for Assessing Neuroprotective Compounds

The following diagram illustrates a logical workflow for the preclinical evaluation of a novel neuroprotective agent.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism of Action A Cell-based Assays (e.g., SH-SY5Y, PC12) B Induce Neurotoxicity (e.g., MPP+, OGD/R) A->B C Treat with Compound X B->C D Assess Viability/Apoptosis (MTT, LDH, Annexin V) C->D E Select Animal Model (e.g., MPTP mice, MCAO rats) D->E Promising Results F Administer Compound X E->F G Behavioral Testing (Rotarod, Morris Water Maze) F->G H Post-mortem Analysis (Histology, Biochemistry) G->H I Identify Target Pathways (e.g., MAPK/ERK, Nrf2) H->I Elucidate Mechanism J Western Blot Analysis I->J K Use of Pathway Inhibitors I->K

Caption: Experimental workflow for neuroprotective drug discovery.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Aurantiochytrium limacinum Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiochytrium limacinum, a marine microalga, has emerged as a source of bioactive compounds with potential therapeutic applications. Notably, ethanol (B145695) extracts of Aurantiochytrium limacinum 4W-1b have demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the experimental evidence, detailed protocols for key assays, and insights into the underlying molecular mechanisms of action. The information presented herein is intended to guide researchers in the evaluation and development of Aurantiochytrium limacinum-derived compounds for inflammatory conditions.

Data Presentation

The anti-inflammatory effects of the Aurantiochytrium limacinum 4W-1b ethanol extract have been quantified by assessing its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The data from these studies are summarized below.

Inflammatory MediatorTreatment Condition% Inhibition / ReductionReference
Nitric Oxide (NO)LPS (1 ng/mL) + Extract (1/1000 dilution)Significant reduction[1]
TNF-α mRNALPS (1 ng/mL) + Extract (1/1000 dilution)Significant reduction[1]
IL-1β mRNALPS (1 ng/mL) + Extract (1/1000 dilution)Significant reduction[1]
IL-6 mRNALPS (1 ng/mL) + Extract (1/1000 dilution)Significant reduction[1]
IL-1β ProteinLPS (1 ng/mL) + Extract (1/1000 dilution)Significant decrease[1]
IL-6 ProteinLPS (1 ng/mL) + Extract (1/1000 dilution)Significant decrease[1]

Signaling Pathway

The anti-inflammatory effects of the Aurantiochytrium limacinum 4W-1b extract are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[1] In LPS-stimulated macrophages, the extract has been shown to synergistically enhance the inhibitory effect of a known NF-κB inhibitor, BAY 11-7082, on nitric oxide production.[1] This suggests that the extract interferes with the signaling cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) Aurantiochytrium Aurantiochytrium limacinum Extract Aurantiochytrium->IKK Inhibition

Figure 1. Proposed mechanism of action of Aurantiochytrium limacinum extract on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for the key experiments used to investigate the anti-inflammatory properties of Aurantiochytrium limacinum extract.

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of RAW264.7 macrophages and their treatment with Aurantiochytrium limacinum extract and LPS.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Aurantiochytrium limacinum 4W-1b ethanol extract

  • 96-well and 6-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 96-well or 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.

  • Prepare dilutions of the Aurantiochytrium limacinum extract in complete culture medium. A common starting point is to test dilutions such as 1/5000 and 1/1000.[1]

  • Pre-treat the cells with the extract dilutions for 24 hours.

  • After the pre-treatment period, stimulate the cells with LPS (1 ng/mL) for the desired time, depending on the downstream assay (e.g., 3 hours for gene expression, 12-24 hours for protein and NO production).[1]

  • Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the extract only.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis start Start culture Culture RAW264.7 cells start->culture seed Seed cells in plates culture->seed pretreat Pre-treat with Aurantiochytrium extract (24h) seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide Assay (Griess Reaction) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA / RT-PCR) stimulate->cytokine_assay end End no_assay->end cytokine_assay->end

Figure 2. General experimental workflow for assessing anti-inflammatory activity.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Reaction)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

Procedure:

  • After cell treatment (Protocol 1), collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

Materials:

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • 96-well microplate reader

Procedure:

  • Follow the instructions provided with the specific commercial ELISA kit.

  • Briefly, after cell treatment (Protocol 1), collect the cell culture supernatants.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate to allow the cytokines to bind to the immobilized antibodies.

  • Wash the plate to remove unbound substances.

  • Add a biotin-conjugated detection antibody specific for the cytokine of interest.

  • Incubate and wash.

  • Add streptavidin-HRP (horseradish peroxidase).

  • Incubate and wash.

  • Add a substrate solution (e.g., TMB) and incubate to develop the color.

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentration in the samples based on the standard curve.

Protocol 4: Pro-inflammatory Gene Expression Analysis (RT-PCR)

This protocol measures the mRNA levels of pro-inflammatory genes.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • After cell treatment (Protocol 1), lyse the cells and extract total RNA using a commercial kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Conclusion

The ethanol extract of Aurantiochytrium limacinum 4W-1b demonstrates promising anti-inflammatory properties by inhibiting the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages. The underlying mechanism appears to involve the modulation of the NF-κB signaling pathway. The provided protocols offer a framework for researchers to further investigate and characterize the anti-inflammatory potential of this natural extract and its constituents for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving Limacine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is a critical prerequisite for generating reliable and reproducible in vitro data. Limacine, a compound of interest for various biological studies, can present solubility challenges due to its chemical nature. This technical support center provides a comprehensive guide to troubleshoot and optimize the solubility of this compound for your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for this compound. It is a powerful organic solvent capable of dissolving many hydrophobic compounds.

Q2: I'm observing precipitation when I add my this compound-DMSO stock solution to my aqueous cell culture medium. What is happening and what should I do?

A2: This common issue is known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent, like DMSO, is introduced into an aqueous environment where its solubility is much lower. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[1] You can try a serial dilution approach: first, dilute your concentrated DMSO stock with a small volume of a water-miscible co-solvent before adding it to the final aqueous buffer or medium. Gentle vortexing or sonication during dilution can also be beneficial.[2]

Q3: Are there alternative solvents to DMSO for this compound?

A3: Yes, other organic solvents such as ethanol (B145695) and methanol (B129727) can also be used to dissolve compounds for in vitro studies.[2] However, it is crucial to perform small-scale solubility tests to determine the optimal concentration for your stock solutions in these alternative solvents. Always determine the non-toxic concentration of any solvent used for your specific cell line.

Q4: My experiment is sensitive to organic solvents. Are there other ways to improve this compound's aqueous solubility?

A4: If organic solvents are a concern, you can explore the use of solubility-enhancing techniques. One such method is cyclodextrin (B1172386) complexation, where the this compound molecule is encapsulated within a cyclodextrin molecule, increasing its stability and solubility in aqueous solutions.[2]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The tolerance of cell lines to DMSO can vary. As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%.[1] However, higher concentrations can be toxic, affecting cell viability and proliferation. It is best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.[1]

Q6: How should I prepare and store a this compound stock solution?

A6: To prepare a stock solution, dissolve a weighed amount of this compound in high-purity, sterile DMSO to achieve a desired high concentration (e.g., 10-50 mM).[1] Ensure complete dissolution by vortexing vigorously. Gentle warming (not exceeding 37°C) can be applied if necessary.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.

Q7: I'm still observing a precipitate in my cell culture medium. Could it be something other than this compound?

A7: Yes, the precipitate may not be the compound itself. Other possibilities include:

  • Insolubility of media components: High concentrations of salts, amino acids, or other supplements in the media can sometimes precipitate, especially after changes in temperature or pH.[1][3]

  • Contamination: Bacterial or fungal contamination can cause turbidity that may be mistaken for a precipitate.[1][4]

  • Interaction with the culture vessel: Some compounds may adhere to the plastic of the culture plates or flasks.[1]

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound in your cell culture experiments.

Step 1: Characterize the Precipitation
  • Visual Inspection: Observe the precipitate under a microscope. Is it crystalline, amorphous, or oily? Crystalline precipitates are more likely to be the compound itself.[1]

  • Timing of Precipitation: Note when the precipitate forms. Immediate precipitation upon addition to the media strongly suggests a solubility issue. Delayed precipitation that develops over time in the incubator could indicate compound instability or interaction with cellular metabolites.[1]

Step 2: Review and Optimize Your Protocol

If you observe precipitation, consider the following modifications to your experimental protocol:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level below its solubility limit in the cell culture medium.[1]

  • Optimize Stock Solution and Dilution: Prepare a higher concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to the media, thereby keeping the final DMSO concentration low.[1]

  • Use a Co-solvent: Try a serial dilution approach. First, dilute your concentrated DMSO stock with a small amount of a water-miscible co-solvent like ethanol or methanol before adding it to the final aqueous buffer or medium.[2]

  • Adjust pH: The solubility of some compounds is pH-dependent. You can try to dissolve the compound in a solution with an adjusted pH, for example, using 0.1M NaOH or 0.1M HCl, and then neutralizing it, but you must ensure the final pH is compatible with your cells.[5]

  • Gentle Warming: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help.[1]

  • Sonication: Gentle sonication after dilution can help to break up small aggregates and improve dissolution.[2]

Step 3: Consider Advanced Techniques
  • Cyclodextrin Complexation: For experiments that are highly sensitive to organic solvents, consider using a solubility-enhancing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC37H40N2O6[6]
Molecular Weight608.7 g/mol [6]
XLogP36.1[6]
IUPAC Name(1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol[6]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSOHighRecommended starting solvent.
EthanolSolubleAlternative solvent, requires optimization.
MethanolSolubleAlternative solvent, requires optimization.
WaterLowThis compound is hydrophobic.

Table 3: Troubleshooting Summary for this compound Precipitation

IssuePotential CauseRecommended Solution(s)
Immediate PrecipitationPoor aqueous solubilityLower final concentration, optimize stock solution, use a co-solvent, gentle warming, sonication.[1]
Delayed PrecipitationCompound instability, interaction with media componentsPrepare fresh stock solutions, consider advanced solubilization techniques like cyclodextrin complexation.
Turbidity in MediaCompound precipitation, media component precipitation, contaminationCharacterize precipitate, check for contamination, review media preparation.[1][3][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Based on your desired stock concentration (e.g., 10 mM), weigh out the appropriate amount of this compound powder.

  • Add the calculated volume of high-purity, sterile DMSO.

  • Vortex the solution vigorously until the this compound is completely dissolved.[2]

  • If necessary, gently warm the solution to no more than 37°C to aid dissolution.[2]

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol helps determine the approximate kinetic solubility of this compound in your experimental buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to your aqueous buffer (e.g., PBS or cell culture medium) to achieve the highest desired concentration. The final DMSO concentration should be kept constant (e.g., at 1%).

  • Serially dilute this solution in the same aqueous buffer containing the same percentage of DMSO.

  • Incubate the solutions at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation or measure turbidity using a plate reader (nephelometry). The highest concentration that remains clear is the approximate kinetic solubility.[7]

Protocol 3: Preparation of a this compound-Cyclodextrin Complex
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]

  • Preparation of Cyclodextrin Solution: Dissolve the HP-β-CD in sterile, purified water with stirring.[2]

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.[2]

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours, protected from light, to facilitate the formation of the inclusion complex.[2]

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.

Visualizations

G cluster_start Start cluster_characterize Step 1: Characterize cluster_optimize Step 2: Optimize Protocol cluster_advanced Step 3: Advanced Techniques cluster_end End start Precipitation Observed inspect Visually Inspect (Microscope) start->inspect timing Note Timing of Precipitation start->timing reduce_conc Reduce Final Concentration inspect->reduce_conc timing->reduce_conc optimize_stock Optimize Stock Solution reduce_conc->optimize_stock end Solubility Improved reduce_conc->end If successful co_solvent Use Co-solvent optimize_stock->co_solvent optimize_stock->end If successful adjust_ph Adjust pH co_solvent->adjust_ph co_solvent->end If successful warming Gentle Warming adjust_ph->warming adjust_ph->end If successful cyclodextrin Cyclodextrin Complexation warming->cyclodextrin If still issues warming->end If successful cyclodextrin->end

Caption: Troubleshooting workflow for this compound precipitation.

G start Prepare this compound for In Vitro Assay solvent_choice Choose Primary Solvent start->solvent_choice dmso DMSO solvent_choice->dmso other_solvent Ethanol/Methanol solvent_choice->other_solvent stock_prep Prepare Concentrated Stock Solution dmso->stock_prep other_solvent->stock_prep dilution Dilute to Final Working Concentration stock_prep->dilution check_precipitate Check for Precipitation dilution->check_precipitate proceed Proceed with Experiment check_precipitate->proceed No troubleshoot Go to Troubleshooting Protocol check_precipitate->troubleshoot Yes

Caption: Decision-making process for this compound solution preparation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus This compound This compound receptor Hypothetical Receptor (e.g., GPCR) This compound->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Limacine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Limacine Technical Support Center

Welcome to the technical support center for this compound, a novel kinase inhibitor targeting the aberrant signaling pathway implicated in various proliferative diseases. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, prepared from a DMSO stock, precipitates when diluted in aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?

A1: This is a common issue known as "solvent shock" and is expected for compounds like this compound with low aqueous solubility.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is an excellent organic solvent for nonpolar compounds, but when a concentrated DMSO stock is diluted into an aqueous medium, the sudden increase in solvent polarity causes this compound to crash out of solution.[1] It is also crucial to keep the final DMSO concentration in cell-based assays below 0.1% to avoid cellular toxicity.

Q2: What are the initial troubleshooting steps if I observe precipitation?

A2: If you observe precipitation, consider the following:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous buffer.[1]

  • Gentle Warming: Warming the solution to 37°C may help dissolve the precipitate, but be cautious as prolonged heat can degrade this compound.[1]

  • Sonication: A brief sonication in a water bath can help break up precipitate particles and aid in redissolving the compound.[1]

  • pH Adjustment: this compound's solubility is pH-dependent. Ensure your aqueous buffer is within the optimal pH range of 4.0-5.5.

Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound's stability?

A3: Yes, inconsistent results are often a sign of compound instability in the experimental medium.[3][4] Several factors could be at play:

  • Limited Half-life in Media: this compound degrades at physiological pH (around 7.4). It is advisable to determine its half-life under your specific experimental conditions.[3][4]

  • Photosensitivity: this compound is sensitive to light. Exposure during experimental setup can lead to degradation and loss of potency.[5]

  • Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

Q4: How should I store this compound to ensure its long-term stability?

A4: For optimal stability:

  • Solid Form: Store solid this compound at -20°C or -80°C, protected from light in a tightly sealed, amber-colored vial.[5]

  • DMSO Stock Solutions: Prepare concentrated stock solutions in anhydrous, high-purity DMSO.[2] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3][6] Before use, allow the aliquot to thaw completely at room temperature before opening to prevent condensation.[2]

Troubleshooting Guides

Guide 1: Preventing Precipitation During Preparation of Aqueous Working Solutions

If you are experiencing precipitation of this compound when preparing aqueous working solutions, follow this workflow:

G start Start: this compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Stock solution has precipitated. Troubleshoot stock preparation. check_stock->stock_issue No prepare_intermediate Prepare intermediate dilutions in 100% DMSO. check_stock->prepare_intermediate Yes end_fail End: Consider alternative formulation strategies. stock_issue->end_fail prewarm_buffer Pre-warm aqueous buffer to 37°C. prepare_intermediate->prewarm_buffer add_dropwise Add DMSO stock dropwise to the center of the vortexing buffer. prewarm_buffer->add_dropwise observe Observe for precipitation. add_dropwise->observe precipitate_persists Precipitation persists? observe->precipitate_persists sonicate Briefly sonicate the solution in a water bath. precipitate_persists->sonicate Yes end_success End: Stable Solution Prepared precipitate_persists->end_success No adjust_ph Adjust buffer pH to 4.0-5.5 if compatible with the experiment. sonicate->adjust_ph adjust_ph->end_fail G cluster_pathway Proliferation Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX Downstream Downstream Effectors KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KinaseX G start Start: Cell-Based Assay plate_cells Plate cells and allow them to adhere overnight. start->plate_cells prepare_this compound Prepare fresh this compound working solutions under low light. plate_cells->prepare_this compound treat_cells Treat cells with this compound (protect plate from light). prepare_this compound->treat_cells incubate Incubate for the desired time period. treat_cells->incubate assay Perform cell viability assay (e.g., MTT, CellTiter-Glo). incubate->assay analyze Analyze data and determine IC50. assay->analyze end End of Experiment analyze->end

References

Technical Support Center: Troubleshooting Limacine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of Limacine and other bisbenzylisoquinoline alkaloids. The content is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for constructing the bisbenzylisoquinoline alkaloid core of this compound?

A1: The synthesis of complex bisbenzylisoquinoline alkaloids like this compound typically involves a convergent approach. Key strategies include the formation of two substituted tetrahydroisoquinoline (THIQ) units, which are then coupled. The primary reactions for forming the THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2][3] The coupling of the two monomer units can be achieved through methods like the Ullmann coupling to form a diaryl ether linkage or through biomimetic oxidative phenol (B47542) coupling.[1][4][5]

Q2: What are the main challenges in achieving high yields for the synthesis of this compound?

A2: Low overall yields in the synthesis of bisbenzylisoquinoline alkaloids often arise from several factors. These include difficulties in the key bond-forming reactions, such as the Pictet-Spengler cyclization, which can be sensitive to substrate and reaction conditions.[6] The oxidative coupling step to link the two isoquinoline (B145761) moieties can also be low-yielding and produce a mixture of regioisomers.[7] Furthermore, the multi-step nature of the synthesis can lead to a significant loss of material at each stage, particularly during purification of the complex and often polar intermediates.[8][9]

Q3: How does the purity of starting materials and reagents affect the synthesis of this compound?

A3: The purity of starting materials and reagents is critical for the success of any multi-step synthesis, and particularly for complex molecules like this compound. Impurities can interfere with catalytic cycles, lead to the formation of side products, and complicate the purification of the desired compounds. For instance, in the Pictet-Spengler reaction, trace amounts of water can hinder the reaction by hydrolyzing the iminium ion intermediate.[10] Similarly, the presence of metal contaminants can negatively impact the efficiency of coupling reactions.

Q4: What are the recommended purification techniques for this compound and its intermediates?

A4: The purification of alkaloids and their synthetic intermediates often requires a combination of techniques due to their structural complexity and potential for basicity. Column chromatography is a standard method, with silica (B1680970) gel or alumina (B75360) being common stationary phases.[11] For basic compounds like isoquinolines, it may be beneficial to use a basic adsorbent like alumina to prevent streaking and improve separation.[11] High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often employed for the final purification of the target compound to achieve high purity.[12] Other techniques such as crystallization and solvent extraction are also valuable for isolating and purifying intermediates throughout the synthesis.[8][9]

Troubleshooting Guide

Issue 1: Low Yield in the Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Synthesis

Q: My Pictet-Spengler reaction to form the tetrahydroisoquinoline precursor is giving a low yield. What are the likely causes and how can I optimize it?

A: Low yields in the Pictet-Spengler reaction are a common issue.[6] Several factors can contribute to this, and a systematic approach to optimization is recommended.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Insufficiently Activated Aromatic Ring The electron density of the aromatic ring is crucial for the electrophilic cyclization step. If your β-arylethylamine has electron-withdrawing groups, the reaction will be sluggish. Consider using starting materials with electron-donating groups on the aromatic ring, as these significantly improve yields.[6][13]
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical. Strong acids can sometimes lead to side reactions or decomposition of starting materials. It is advisable to screen a range of Brønsted acids (e.g., TFA, HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) to find the optimal catalyst for your specific substrate.[2][13]
Suboptimal Reaction Temperature and Time The reaction kinetics are sensitive to temperature. If the reaction is too slow, consider increasing the temperature. However, high temperatures can also promote side reactions. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Presence of Water Trace amounts of water can hydrolyze the iminium ion intermediate, which is the key electrophile in the reaction. Ensure that all solvents and reagents are anhydrous.
Unstable Aldehyde or Ketone The carbonyl compound used in the condensation step may be unstable under the reaction conditions. Using a slight excess of the aldehyde or ketone can help drive the reaction to completion.[13]
Issue 2: Inefficient Oxidative Coupling of Tetrahydroisoquinoline Monomers

Q: The oxidative coupling step to form the bisbenzylisoquinoline backbone is resulting in a complex mixture of products and a low yield of the desired this compound precursor. How can I improve the selectivity and yield?

A: Oxidative coupling reactions are notoriously challenging and often produce a mixture of regioisomers and oligomeric byproducts.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Non-selective Oxidizing Agent The choice of oxidizing agent is crucial for controlling the regioselectivity of the coupling. Common reagents include iron(III) chloride, potassium ferricyanide, and enzymes like cytochrome P450s in biomimetic approaches.[5] It is important to screen different oxidizing agents and optimize their stoichiometry.
Incorrect Solvent The solvent can influence the reaction pathway and the stability of the radical intermediates. A solvent screen should be performed to identify a medium that favors the desired coupling pathway.
Suboptimal Reaction Conditions Factors such as temperature, reaction time, and the rate of addition of the oxidizing agent can significantly impact the product distribution. A slow addition of the oxidant at low temperatures can sometimes improve selectivity by minimizing over-oxidation and side reactions.
Lack of Protecting Groups The presence of multiple reactive phenolic hydroxyl groups can lead to uncontrolled polymerization. It may be necessary to selectively protect some of the hydroxyl groups before the coupling reaction and deprotect them in a subsequent step.

Experimental Protocols

Hypothetical Protocol for a Pictet-Spengler Reaction in this compound Synthesis

This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline intermediate, a key building block for this compound.

1. Materials:

  • Substituted β-phenylethylamine (1.0 eq)

  • Substituted aldehyde (1.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

2. Procedure:

  • Dissolve the substituted β-phenylethylamine (1.0 eq) and the substituted aldehyde (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the desired tetrahydroisoquinoline.

Data Presentation

Table 1: Hypothetical Optimization of the Pictet-Spengler Reaction

Entry Acid Catalyst Equivalents of Acid Temperature (°C) Time (h) Yield (%)
1HCl (4M in Dioxane)2.0252435
2H₂SO₄1.5252428
3TFA2.00 to 251865
4TFA1.20 to 252452
5BF₃·OEt₂1.5252048

Mandatory Visualizations

Limacine_Biosynthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Tetrahydroisoquinoline Formation cluster_2 Oxidative Coupling cluster_3 Final Product Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Pictet-Spengler Reaction 4-HPAA->Norcoclaurine N-Methylcoclaurine N-Methylcoclaurine Norcoclaurine->N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine N-Methylcoclaurine->(S)-N-Methylcoclaurine (R)-N-Methylcoclaurine (R)-N-Methylcoclaurine N-Methylcoclaurine->(R)-N-Methylcoclaurine Bisbenzylisoquinoline\nBackbone Bisbenzylisoquinoline Backbone (S)-N-Methylcoclaurine->Bisbenzylisoquinoline\nBackbone Oxidative Coupling (R)-N-Methylcoclaurine->Bisbenzylisoquinoline\nBackbone This compound This compound Bisbenzylisoquinoline\nBackbone->this compound Further Modifications

Caption: Plausible biosynthetic pathway for a bisbenzylisoquinoline alkaloid like this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Synthesis Yield Start->Low_Yield Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Impure? Optimize_Reaction Optimize Reaction Conditions Low_Yield->Optimize_Reaction Pure Check_Starting_Materials->Optimize_Reaction Improve_Purification Improve Purification Protocol Optimize_Reaction->Improve_Purification Still Low Yield End End Optimize_Reaction->End Yield Improved Consult_Literature Consult Literature for Analogs Improve_Purification->Consult_Literature Consult_Literature->Optimize_Reaction

Caption: A logical workflow for troubleshooting low synthesis yield.

Pictet_Spengler_Reaction Reactants β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Formation Reactants->Schiff_Base + H⁺, - H₂O Iminium_Ion Iminium Ion Intermediate Schiff_Base->Iminium_Ion + H⁺ Cyclization Electrophilic Aromatic Substitution (Cyclization) Iminium_Ion->Cyclization Product Tetrahydroisoquinoline Cyclization->Product - H⁺

Caption: The reaction mechanism of the Pictet-Spengler reaction.

References

Technical Support Center: Optimizing Limacine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Limacine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound during extraction?

A1: The primary factors that can contribute to the degradation of this compound, a compound susceptible to chemical changes, include exposure to high pH (alkaline conditions), elevated temperatures, light (photodegradation), and oxidation.[1] As a sensitive compound, this compound's stability is paramount for achieving accurate and reproducible results.

Q2: What is the recommended pH range to maintain during this compound extraction to minimize degradation?

A2: To minimize degradation, it is advisable to maintain a neutral or slightly acidic pH during the extraction process.[1] Alkaline conditions can lead to structural changes in this compound, rendering it more susceptible to oxidation and subsequent degradation.[1]

Q3: How does temperature impact the stability of this compound during the extraction process?

A3: While higher temperatures can increase extraction efficiency, prolonged exposure to heat can cause thermal degradation of this compound.[1] It is crucial to find a balance between extraction efficiency and the thermal stability of the compound. For many similar phenolic compounds, an optimal extraction temperature is between 40-60°C.[1]

Q4: Is this compound sensitive to light?

A4: Yes, this compound can be sensitive to light and may undergo photodegradation. It is recommended to protect the extraction mixture and subsequent extracts from direct light by using amber-colored glassware or by working in a dimly lit environment.[1]

Q5: What measures can be taken to prevent the oxidation of this compound during extraction?

A5: To prevent oxidation, it is recommended to work under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1] The addition of antioxidants to the extraction solvent can also be beneficial in preserving the integrity of this compound.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. For compounds with characteristics similar to this compound, solvents like ethyl acetate, acetone, and methanol (B129727) are commonly used.[2] Experiment with a range of solvents with varying polarities to determine the most effective one for this compound.
Insufficient Solvent-to-Solid Ratio An inadequate volume of solvent may not be sufficient to dissolve and extract all the this compound present in the source material. Increase the solvent-to-solid ratio to ensure a thorough extraction.[2]
Incomplete Cell Lysis If this compound is an intracellular metabolite, the cell walls of the source material must be disrupted to release the compound. Consider using mechanical disruption methods such as grinding in liquid nitrogen or sonication prior to solvent extraction.[2]
Suboptimal Extraction Time The duration of the extraction process can significantly impact the yield. Both insufficient and excessive extraction times can lead to lower yields. Optimize the extraction time by performing a time-course experiment.
Degradation of this compound As discussed in the FAQs, factors like pH, temperature, and light can degrade this compound. Refer to the solutions in the FAQs to minimize degradation and maximize yield.[1]
Issue 2: Presence of Impurities in the Extract
Potential Cause Suggested Solution
Co-extraction of Other Compounds The chosen solvent may be extracting other compounds with similar solubility to this compound. Employ a multi-step extraction with solvents of different polarities to selectively extract this compound.
Inadequate Purification The initial crude extract will likely contain various impurities. Utilize chromatographic techniques such as preparative Thin-Layer Chromatography (TLC) or column chromatography for purification.[2] High-Performance Liquid Chromatography (HPLC) is a standard and precise method for both purification and quantification.[2]
Formation of Emulsions Emulsions can form during liquid-liquid extraction, trapping impurities and the target compound.[3] To prevent this, gently swirl instead of vigorously shaking the separatory funnel.[3] If an emulsion has formed, techniques like centrifugation or adding a small amount of a different organic solvent can help break it.[3]

Experimental Protocols

Protocol 1: Maceration-Based Extraction of this compound

This protocol is a general guideline and may require optimization based on the specific source material.

1. Materials and Equipment:

  • Dried and powdered source material

  • Extraction solvent (e.g., 70% ethanol)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Analytical balance

2. Procedure:

  • Weigh a specific amount of the dried and powdered source material (e.g., 100 g).

  • Place the material in a large Erlenmeyer flask.

  • Add a sufficient volume of the extraction solvent to fully immerse the material (e.g., 1 L of 70% ethanol).[4]

  • Seal the flask and stir the mixture at room temperature (20-25°C) for 24-72 hours, protected from light.[4]

  • Filter the extract using Whatman No. 1 filter paper.

  • Repeat the extraction of the residue two more times with fresh solvent.[4]

  • Pool the filtrates.

  • Concentrate the pooled extract using a rotary evaporator under reduced pressure at a temperature below 40°C.[4]

  • Dry the resulting crude extract in a vacuum desiccator.

  • Store the dried extract in an airtight, light-protected container at -20°C.[4]

Data Presentation

Table 1: Effect of Solvent Polarity on this compound Extraction Efficiency
Solvent Dielectric Constant This compound Yield (mg/g of dry material)
Hexane1.880.5 ± 0.1
Dichloromethane9.082.1 ± 0.3
Acetone20.74.5 ± 0.4
Ethanol24.55.8 ± 0.5
70% Ethanol-6.2 ± 0.4
Methanol32.75.1 ± 0.6
Water80.11.2 ± 0.2
Table 2: Influence of Extraction Temperature on this compound Yield and Degradation
Temperature (°C) This compound Yield (mg/g) Degradation Product (%)
254.8 ± 0.3< 1
406.1 ± 0.42.5
606.5 ± 0.58.1
805.2 ± 0.625.4

Visualizations

experimental_workflow start Start: Source Material Preparation extraction Solvent Extraction (e.g., 70% Ethanol, 40°C, 24h) start->extraction filtration Filtration to Remove Solid Residue extraction->filtration concentration Solvent Evaporation (Rotary Evaporator, <40°C) filtration->concentration purification Purification (e.g., Preparative HPLC) concentration->purification analysis Analysis (HPLC, LC-MS, NMR) purification->analysis end End: Pure this compound analysis->end

Caption: A generalized workflow for the extraction and purification of this compound.

troubleshooting_logic start Low this compound Yield? check_solvent Is the solvent optimal? start->check_solvent Yes check_ratio Is the solvent-to-solid ratio sufficient? check_solvent->check_ratio Yes optimize_solvent Optimize solvent polarity check_solvent->optimize_solvent No check_lysis Is cell lysis complete? check_ratio->check_lysis Yes increase_ratio Increase solvent volume check_ratio->increase_ratio No check_degradation Are extraction conditions causing degradation? check_lysis->check_degradation Yes improve_lysis Improve cell disruption method check_lysis->improve_lysis No optimize_conditions Adjust pH, temperature, and light exposure check_degradation->optimize_conditions Yes end Yield Optimized check_degradation->end No optimize_solvent->check_ratio increase_ratio->check_lysis improve_lysis->check_degradation optimize_conditions->end

Caption: A logical troubleshooting guide for addressing low this compound yield.

signaling_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor enzyme_a Enzyme A receptor->enzyme_a Inhibits protein_b Protein B enzyme_a->protein_b transcription_factor Transcription Factor protein_b->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression Modulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.

References

Technical Support Center: Addressing Lidocaine Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Lidocaine-induced cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Lidocaine-induced cytotoxicity?

A1: Lidocaine can induce cell death through multiple mechanisms, primarily apoptosis and at higher concentrations, necrosis.[1][2] The apoptotic response is often initiated via the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[1][3] Additionally, Lidocaine has been shown to induce endoplasmic reticulum (ER) stress, leading to an unfolded protein response (UPR) that can also trigger apoptosis.[4]

Q2: How does Lidocaine affect cellular signaling pathways to induce cytotoxicity?

A2: Lidocaine influences several key signaling pathways involved in cell survival and apoptosis. It has been reported to suppress the PI3K/AKT and ERK signaling pathways, which are crucial for cell proliferation and survival.[3] Conversely, it can activate pro-apoptotic pathways such as the p38 MAPK pathway.[5] In some cancer cells, Lidocaine's cytotoxic effects are mediated through the activation of bitter taste receptor T2R14, leading to an increase in intracellular calcium, mitochondrial dysfunction, and apoptosis.[6][7][8]

Q3: Why do I observe different IC50 values for Lidocaine in the same cell line compared to published literature?

A3: Variations in IC50 values for Lidocaine can arise from several factors. These include differences in experimental conditions such as cell density, the specific passage number of the cell line, duration of drug exposure, and the type of cytotoxicity assay used. The metabolic state of the cells and variations in culture medium composition can also influence the apparent cytotoxicity of Lidocaine.

Q4: Can Lidocaine's cytotoxic effects be mitigated or reversed?

A4: The potential for mitigating Lidocaine's cytotoxicity is an area of ongoing research. One study has shown that activation of HIF-1 can confer resistance to Lidocaine-induced cell death by suppressing mitochondrial respiration.[9] Additionally, the use of specific inhibitors for pathways activated by Lidocaine, or agents that stabilize mitochondrial function, could potentially reduce its cytotoxic effects, though this is highly context-dependent on the cell type and experimental goals.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High variability in cytotoxicity assay results between replicates. - Inconsistent cell seeding density.- Pipetting errors during compound dilution or reagent addition.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
No significant cytotoxicity observed even at high concentrations of Lidocaine. - The cell line may be resistant to Lidocaine.- Insufficient incubation time.- Degradation of the Lidocaine stock solution.- Verify the sensitivity of your cell line to a known cytotoxic agent as a positive control.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.- Prepare a fresh Lidocaine stock solution and verify its concentration.
Unexpectedly high cytotoxicity at low concentrations of Lidocaine. - Cell line is highly sensitive to Lidocaine.- Error in calculating the dilution series.- Contamination of the cell culture.- Perform a preliminary dose-response experiment with a wider range of lower concentrations.- Double-check all calculations for dilutions.- Regularly test for mycoplasma and other contaminants.
Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). - Different assays measure different cellular endpoints (metabolic activity vs. membrane integrity).- Lidocaine may interfere with the assay chemistry.- Use multiple, mechanistically different cytotoxicity assays to get a comprehensive view of cell health.- Run appropriate controls to check for any direct interaction of Lidocaine with the assay reagents.

Data Presentation

Table 1: Reported IC50 Values of Lidocaine in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50
IshikawaHuman Endometrial AdenocarcinomaMTT24 h11.67 mM
IshikawaHuman Endometrial AdenocarcinomaMTT48 h1.915 mM
IshikawaHuman Endometrial AdenocarcinomaMTT72 h2.114 mM
Unnamed Cell LineNot SpecifiedCCK-8Not Specified613.77 µM

Note: IC50 values can vary significantly based on experimental conditions as mentioned in the troubleshooting guide.[10][11]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lidocaine stock solution (e.g., in DMSO or PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Lidocaine in culture medium. Remove the old medium from the wells and add 100 µL of the Lidocaine dilutions. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of Lidocaine concentration to determine the IC50 value.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • Lidocaine stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Lidocaine for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding lidocaine_prep Prepare Lidocaine Dilutions treatment Treat cells with Lidocaine lidocaine_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Read Absorbance formazan_solubilization->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: Workflow for assessing Lidocaine cytotoxicity using the MTT assay.

signaling_pathway lidocaine Lidocaine t2r14 T2R14 lidocaine->t2r14 activates pi3k_akt PI3K/AKT Pathway lidocaine->pi3k_akt inhibits erk ERK Pathway lidocaine->erk inhibits p38_mapk p38 MAPK Pathway lidocaine->p38_mapk activates er_stress ER Stress lidocaine->er_stress induces mitochondria Mitochondrial Dysfunction (Loss of MMP, Cytochrome c release) lidocaine->mitochondria induces t2r14->mitochondria leads to apoptosis Apoptosis pi3k_akt->apoptosis suppresses erk->apoptosis suppresses p38_mapk->apoptosis promotes er_stress->apoptosis triggers mitochondria->apoptosis triggers

Caption: Signaling pathways involved in Lidocaine-induced cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Limacine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Limacine. Given its high lipophilicity (XLogP3: 6.1) and large molecular weight (608.7 g/mol ), this compound is expected to exhibit dissolution and absorption challenges.[1] This guide offers strategies to overcome these issues and optimize its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the suspected poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely attributed to two main factors derived from its physicochemical properties:

  • Poor Aqueous Solubility: this compound has a high calculated XLogP3 of 6.1, indicating high lipophilicity and consequently, very low water solubility.[1] This "grease-ball" characteristic hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: While highly lipophilic compounds can sometimes readily cross the intestinal membrane, this compound's large molecular weight (608.7 g/mol ) may limit its passive diffusion across the intestinal epithelium.[1] Additionally, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.

Q2: What initial steps can I take to assess the bioavailability of my this compound formulation?

A2: A logical first step is to conduct in vitro and in vivo studies to establish a baseline.

  • In Vitro: Start with solubility studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Follow this with a Caco-2 cell permeability assay to assess its intestinal permeability and identify potential efflux issues.

  • In Vivo: Perform a pilot pharmacokinetic (PK) study in a relevant animal model (e.g., rats or mice). Administer this compound both orally (PO) and intravenously (IV) to determine its absolute bioavailability.

Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral absorption of a poorly soluble and potentially poorly permeable compound like this compound:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a higher-energy amorphous form with enhanced apparent solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or lipid nanoparticles can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption via the lymphatic pathway.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Studies

Symptoms:

  • Low Cmax and AUC values after oral administration.

  • High variability in plasma concentrations between individual animals.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Dissolution 1. Particle Size Reduction: Micronize or nano-mill this compound to increase its surface area. 2. Formulate as an Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS). 3. Utilize Lipid-Based Formulations: Develop a SEDDS or SMEDDS formulation to improve solubilization.
Low Permeability 1. Conduct Caco-2 Permeability Assay: Determine the apparent permeability coefficient (Papp) and efflux ratio to confirm low permeability and assess P-gp liability. 2. Include Permeation Enhancers: If permeability is confirmed to be low, consider incorporating GRAS (Generally Recognized As Safe) permeation enhancers in the formulation.
First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Co-administration with CYP Inhibitors: In preclinical studies, co-administer with a known inhibitor of the relevant cytochrome P450 enzymes to see if exposure increases.
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay

Symptoms:

  • Low apparent permeability coefficient (Papp) value in the apical-to-basolateral (A-B) direction.

  • High efflux ratio (Papp B-A / Papp A-B > 2).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
P-glycoprotein (P-gp) Efflux 1. Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or ketoconazole). A significant increase in the A-B Papp value and a decrease in the efflux ratio would confirm that this compound is a P-gp substrate. 2. Incorporate P-gp Inhibitors in Formulation: Consider co-formulating with excipients that have P-gp inhibitory activity (e.g., certain grades of polysorbates, tocopheryl polyethylene (B3416737) glycol succinate).
Other Efflux Transporters If the efflux is not inhibited by P-gp inhibitors, investigate the involvement of other transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs) using specific inhibitors in the Caco-2 assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Methodology:

  • Prepare a suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or a combination of HPMC and SLS).

  • Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the suspension at a concentration of 50% (v/v).

  • Mill the suspension using a planetary ball mill or a specialized bead mill at a set speed (e.g., 2000 rpm) and temperature (e.g., 4°C to control heat generation).

  • Monitor the particle size distribution at regular intervals using dynamic light scattering (DLS) until the desired particle size (e.g., < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), zeta potential, and dissolution rate compared to the unmilled drug.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., lucifer yellow).

  • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For the apical-to-basolateral (A-B) permeability assessment, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • For the basolateral-to-apical (B-A) permeability assessment, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Evaluation cluster_3 Outcome a Poor Bioavailability Suspected b Physicochemical Characterization (Solubility, LogP) a->b c In Vitro Permeability (Caco-2 Assay) a->c d In Vivo PK Study (IV vs. PO) a->d e Particle Size Reduction (Micronization, Nanonization) b->e Low Solubility g Lipid-Based Formulations (SEDDS, SMEDDS) c->g Low Permeability i Improved Dissolution? e->i f Amorphous Solid Dispersions f->i j Enhanced Permeability? g->j h Complexation (Cyclodextrins) h->i k Increased In Vivo Exposure? i->k j->k l Optimized Formulation k->l Successful

Caption: Workflow for Overcoming Poor Bioavailability.

signaling_pathway cluster_absorption Intestinal Lumen to Bloodstream cluster_barriers Bioavailability Barriers L_lumen This compound (L) in GI Lumen L_dissolved Dissolved L L_lumen->L_dissolved Dissolution L_enterocyte L in Enterocyte L_dissolved->L_enterocyte Passive Diffusion L_portal L in Portal Vein L_enterocyte->L_portal Pgp P-glycoprotein (P-gp) Efflux Pump L_enterocyte->Pgp L_blood L in Systemic Circulation L_portal->L_blood Direct to Circulation Metabolism First-Pass Metabolism (Liver) L_portal->Metabolism Pgp->L_lumen Efflux Metabolism->L_blood Reduced Concentration

Caption: Barriers to Oral Bioavailability of this compound.

References

Technical Support Center: Quantification of Bioactive Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of bioactive small molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the quantification of endogenous bioactive small molecules?

A1: The primary challenges in quantifying endogenous bioactive small molecules, particularly in the context of drug development, revolve around method development and validation using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Key difficulties include managing the inherent biological variability of these molecules, the complexity of the biological matrices they are found in, and ensuring the accuracy and reproducibility of the analytical methods.[1] Furthermore, identifying suitable internal standards and blank matrices is a critical hurdle that needs to be overcome for reliable quantification.[1]

Q2: How can I select the appropriate analytical method for my quantification needs?

A2: The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the instrumentation available. For the quantification of bioactive compounds like macaenes, methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used. A cross-validation of these methods is often recommended to ensure accuracy and reliability.

Q3: What are the key considerations for biomarker development in conjunction with drug development?

A3: When developing a biomarker alongside a therapeutic drug, it is crucial to have a strong biological rationale supported by research data. The technical feasibility of the biomarker assay, standardized procedures for specimen collection and data interpretation, and the timing of biomarker development in relation to the drug development timeline are all critical considerations.[2] Decisions on how to study a biomarker in a clinical trial depend on the need for safety data, the availability of reliable assays, and the relationship of the biomarker results to clinical benefit.[2]

Troubleshooting Guides

Issue 1: High variability in quantification results between sample batches.

Possible Cause: Inconsistent sample preparation, including extraction efficiency and handling.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that the sample preparation protocol is strictly followed for all samples.

  • Use of Internal Standards: Incorporate an appropriate internal standard early in the sample preparation process to account for variability in extraction and instrument response.

  • Quality Control Samples: Include quality control (QC) samples at regular intervals throughout the analytical run to monitor the performance of the assay.

  • Automate When Possible: Utilize automated sample preparation systems to minimize human error.

Issue 2: Poor sensitivity and inability to detect low-abundance small molecules.

Possible Cause: Suboptimal instrument parameters or an unsuitable analytical method.

Troubleshooting Steps:

  • Method Optimization: Optimize mass spectrometry parameters, such as ionization source settings and collision energy, to enhance signal intensity.

  • Chromatographic Separation: Improve chromatographic resolution to separate the analyte of interest from interfering matrix components.

  • Sample Enrichment: Employ solid-phase extraction (SPE) or other sample concentration techniques to increase the analyte concentration prior to analysis.

  • Consider a More Sensitive Technique: If using HPLC-UV, consider switching to LC-MS or LC-MS/MS for enhanced sensitivity and selectivity.

Quantitative Data Summary

The selection of an analytical method is a critical step in the quantification of bioactive small molecules. The following table summarizes the performance characteristics of three common analytical techniques.

Analytical MethodTypical SensitivitySelectivityThroughputCost
HPLC-UV ng-µgModerateHighLow
LC-MS pg-ngHighMediumMedium
HPTLC µgModerateHighLow

Key Experimental Protocols

Protocol 1: General Workflow for Quantification of Bioactive Small Molecules from a Plant Matrix

This protocol outlines the typical steps for quantifying a bioactive small molecule from a plant-based sample.

  • Sample Preparation:

    • Homogenize the dried plant material to a fine powder.

    • Accurately weigh a specific amount of the powdered sample.

    • Perform an extraction using a suitable solvent system (e.g., methanol/water mixture). This can be done through sonication or maceration.

    • Centrifuge the extract and filter the supernatant to remove particulate matter.

  • Chromatographic Analysis:

    • Inject a defined volume of the filtered extract onto an appropriate HPLC or LC-MS system.

    • Separate the compounds using a suitable chromatographic column and mobile phase gradient.

  • Detection and Quantification:

    • Detect the analyte of interest using a UV detector or a mass spectrometer.

    • Quantify the analyte by comparing its peak area or height to a calibration curve prepared with certified reference standards.

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Calculate the concentration of the bioactive small molecule in the original sample, taking into account dilution factors.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transducer Signal Transducer Receptor->Signal_Transducer Activation Effector_Protein Effector Protein Signal_Transducer->Effector_Protein Modulation Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Ligand Bioactive Small Molecule (Ligand) Ligand->Receptor Binding

Caption: A generalized signaling pathway initiated by a bioactive small molecule.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Filtration 3. Filtration Extraction->Filtration Chromatography 4. LC Separation Filtration->Chromatography Detection 5. MS Detection Chromatography->Detection Quantification 6. Quantification Detection->Quantification Reporting 7. Data Reporting Quantification->Reporting

References

minimizing off-target effects of Limacine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Limacine, a bisbenzylisoquinoline alkaloid also known as (+)-Fangchinoline, is a natural product that has garnered research interest for its potential therapeutic properties, including anti-cancer and anti-plasmodial activities.[1][2] As with any bioactive compound, understanding and minimizing off-target effects is crucial for accurate experimental interpretation and potential therapeutic development. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential issues related to the off-target effects of this compound.

While specific data on the off-target profile of this compound is limited in publicly available literature, this resource offers general principles, troubleshooting strategies, and experimental protocols applicable to the characterization of this compound and other novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects are unintended interactions of a drug or compound, such as this compound, with cellular components other than its primary therapeutic target. These interactions can lead to unforeseen biological consequences, including toxicity, altered cellular signaling, and confounding experimental results. Minimizing off-target effects is critical for ensuring that the observed phenotype is a direct result of modulating the intended target.

Q2: How can I predict potential off-target effects of this compound?

A2: Predicting off-target effects for a compound like this compound can be approached through computational and experimental methods. In silico tools can screen this compound against databases of known protein structures to identify potential unintended binding partners. Experimental approaches include broad-spectrum kinase inhibitor panels or proteomics-based methods to identify cellular proteins that interact with this compound.

Q3: What are some initial steps to minimize off-target effects in my cell-based assays with this compound?

A3: To minimize off-target effects, it is crucial to perform dose-response experiments to determine the minimal effective concentration of this compound for your desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-target proteins. Additionally, utilizing structurally unrelated compounds that target the same primary protein can help confirm that the observed phenotype is not due to an off-target effect specific to this compound's chemical scaffold.

Q4: My results with this compound are inconsistent across different cell lines. Could this be due to off-target effects?

A4: Yes, inconsistent results across different cell lines can be indicative of off-target effects. The expression levels of on- and off-target proteins can vary significantly between cell lines, leading to different biological responses. It is important to characterize the expression of your primary target and any known or suspected off-targets in the cell lines you are using.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cellular toxicity at concentrations required for on-target activity. This compound may have off-target effects on essential cellular pathways.- Perform a dose-response curve to determine the IC50 for toxicity and compare it to the EC50 for on-target activity. - Use a lower concentration of this compound for a longer duration. - Test for markers of common toxicity pathways (e.g., apoptosis, necrosis).
Observed phenotype does not match the known function of the intended target. The phenotype may be driven by one or more off-target effects of this compound.- Use a rescue experiment: if the on-target effect is enzymatic inhibition, see if adding back the product of the enzyme rescues the phenotype. - Employ a structurally distinct inhibitor of the same target to see if it recapitulates the phenotype. - Use siRNA or CRISPR to knock down the intended target and see if it phenocopies the effect of this compound.
Lack of a clear dose-response relationship for the desired effect. This could indicate that the observed effect is due to a combination of on- and off-target activities with different potencies.- Widen the range of this compound concentrations tested. - Use a more specific assay for the primary target to establish a clear on-target dose-response. - Consider that at higher concentrations, off-target effects may be masking or altering the on-target phenotype.
Results from this compound treatment cannot be validated with genetic approaches (e.g., siRNA, CRISPR). The effects of this compound may be due to off-target interactions that are not replicated by knocking down the intended target.- Perform unbiased screening (e.g., proteomics, transcriptomics) to identify potential off-targets of this compound. - Validate the engagement of identified off-targets by this compound in your experimental system.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Potency using a Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement in intact cells.

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 1 hour.

  • Heating: After treatment, wash the cells with PBS and resuspend in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling on ice.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting for your primary target protein and a known or suspected off-target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates target engagement. Compare the dose-dependent shift for the on-target versus the off-target protein to determine selectivity.

Protocol 2: Identifying Off-Targets using Kinase Profiling

This protocol is useful for identifying unintended kinase targets of this compound.

  • Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically test the compound against a large panel of recombinant kinases at one or two fixed concentrations.

  • Data Interpretation: The service will provide data on the percent inhibition of each kinase by this compound. Identify any kinases that are significantly inhibited, especially those inhibited by more than 50% at a concentration relevant to your experiments.

  • Validation: Validate the identified off-target kinases in your cellular system using methods like CETSA (Protocol 1) or by examining the phosphorylation of known substrates of the off-target kinase after this compound treatment.

Quantitative Data Summary

Table 1: Hypothetical Potency of this compound against On-Target and Off-Target Kinases

TargetIC50 (nM)
On-Target: Kinase A 50
Off-Target: Kinase B850
Off-Target: Kinase C2,500
Off-Target: Kinase D>10,000

This table illustrates how to present data comparing the potency of this compound against its intended target versus several potential off-targets. A higher IC50 value indicates lower potency and a lower likelihood of significant off-target effects at therapeutic concentrations.

Visualizations

G cluster_0 Hypothetical Signaling cluster_1 Cellular Response This compound This compound On_Target On-Target (e.g., Kinase A) This compound->On_Target High Affinity Off_Target_1 Off-Target 1 (e.g., Kinase B) This compound->Off_Target_1 Lower Affinity Off_Target_2 Off-Target 2 (e.g., Receptor Y) This compound->Off_Target_2 Lower Affinity Desired_Effect Desired Phenotype On_Target->Desired_Effect Unintended_Effect_1 Unintended Phenotype 1 Off_Target_1->Unintended_Effect_1 Unintended_Effect_2 Unintended Phenotype 2 Off_Target_2->Unintended_Effect_2

Caption: Hypothetical signaling pathways of this compound, illustrating on-target and off-target interactions.

G start Start: Observe Phenotype with this compound dose_response Perform Dose-Response and Time-Course start->dose_response validate_target Validate On-Target Engagement (e.g., CETSA) dose_response->validate_target orthogonal_approaches Use Orthogonal Approaches (e.g., Different Inhibitor, siRNA/CRISPR) validate_target->orthogonal_approaches phenotype_replicated Phenotype Replicated? orthogonal_approaches->phenotype_replicated identify_off_targets Identify Potential Off-Targets (e.g., Kinase Screen, Proteomics) phenotype_replicated->identify_off_targets No on_target_conclusion Conclusion: Phenotype is On-Target phenotype_replicated->on_target_conclusion Yes validate_off_targets Validate Off-Target Engagement identify_off_targets->validate_off_targets off_target_conclusion Conclusion: Phenotype is Off-Target or a Mix validate_off_targets->off_target_conclusion

Caption: Experimental workflow for investigating and minimizing off-target effects of this compound.

References

Technical Support Center: Refining Limacine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on establishing and refining dosages of the novel compound Limacine for in vivo animal studies. The following information is based on established principles of pharmacology and drug development, offering a framework for systematic investigation.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in my animal model?

A1: Establishing a safe and effective starting dose for a novel compound like this compound requires a multi-faceted approach. It is recommended to begin with in vitro data and extrapolate to an in vivo context. One common method is to use the in vitro IC50 or EC50 value as a starting point. A general rule of thumb is to aim for an initial in vivo plasma concentration that is a multiple of the in vitro IC50/EC50.

Additionally, allometric scaling is a powerful tool for estimating a starting dose based on data from other species, if available.[1][2][3] Allometric scaling uses mathematical models that correlate biological parameters with body size to predict pharmacokinetic parameters across species.[2][3] The FDA provides guidance on estimating a safe starting dose in humans from animal data, and these principles can be adapted for interspecies scaling between animal models.[1]

Q2: What is allometric scaling and how can it be applied to this compound?

A2: Allometric scaling is a method used to predict the pharmacokinetic parameters of a drug in one species based on data from another.[1][2] It is based on the principle that many physiological and metabolic processes scale in a predictable way with body size.[3] The basic formula for allometric scaling is Y = aW^b, where Y is the parameter of interest (e.g., clearance, volume of distribution), W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively.

To apply this to this compound, you would need pharmacokinetic data from at least one other animal species. This data would be used to determine the allometric relationship, which can then be used to predict the parameters in your target species. It's important to note that allometric scaling is an empirical method and the predictions should be validated.[4][5]

Q3: My this compound formulation is showing precipitation upon dilution for injection. What can I do?

A3: Precipitation of a compound upon dilution of a stock solution (often in DMSO) into an aqueous vehicle is a common issue.[6] To troubleshoot this, consider the following:

  • Optimize the vehicle: A small percentage of a co-solvent like PEG400, propylene (B89431) glycol, or Tween 80 can be added to the aqueous vehicle to improve solubility.

  • pH adjustment: The solubility of this compound may be pH-dependent.[7] Experiment with different pH values for your vehicle, ensuring they are within a physiologically tolerable range for your animal model.

  • Formulation strategies: For poorly soluble compounds, more advanced formulation strategies such as lipid-based formulations (e.g., SEDDS), or complexation with cyclodextrins may be necessary to improve solubility and bioavailability.[8]

Troubleshooting Guides

Issue: Poor in vivo efficacy of this compound despite promising in vitro data.

This is a frequent challenge in drug development and can be attributed to several factors. A systematic approach is necessary to identify the root cause.

Troubleshooting Workflow for Poor Efficacy

G Start Poor In Vivo Efficacy CheckPK Assess Pharmacokinetics (PK) Start->CheckPK LowExposure Low Systemic Exposure? CheckPK->LowExposure CheckPD Evaluate Pharmacodynamics (PD) TargetEngagement Insufficient Target Engagement? CheckPD->TargetEngagement Yes Yes LowExposure->Yes Yes No No LowExposure->No No Yes_PD Yes_PD TargetEngagement->Yes_PD Yes No_PD No_PD TargetEngagement->No_PD No Solubility Poor Solubility / Formulation Issue Reformulate Reformulate this compound Solubility->Reformulate Metabolism Rapid Metabolism / Clearance MetabolicStability Improve Metabolic Stability Metabolism->MetabolicStability DoseIncrease Increase Dose PD_Issue Investigate PD Model Yes->Solubility Yes->Metabolism No->CheckPD Yes_PD->DoseIncrease No_PD->PD_Issue

Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.

Issue: High variability in animal response to this compound.

High variability can obscure the true effect of the compound and make data interpretation difficult.

Potential Cause Troubleshooting Steps
Inaccurate Dosing Double-check all dose calculations and ensure proper administration technique.[9]
Formulation Instability Prepare fresh formulations for each experiment and visually inspect for any precipitation or phase separation.
Biological Variability Ensure animals are age and weight-matched. Consider potential differences in metabolism due to genetic background.
Food Effects Standardize the feeding schedule, as food can affect the absorption of orally administered drugs.

Detailed Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., mice, rats) and ensure they are healthy and within a defined age and weight range.

  • Dose Selection: Based on in vitro data and/or allometric scaling, select a range of at least 3-5 doses. A common starting point is a dose predicted to provide a plasma concentration 10-fold higher than the in vitro IC50. Subsequent doses can be escalated in a step-wise manner (e.g., 2-fold increments).

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. Record all observations.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 10-15% body weight loss or other signs of severe distress.

  • Data Analysis: Summarize the findings in a table.

Data Presentation: MTD Study of this compound

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5
Dose 15
Dose 25
Dose 35
Dose 45
Protocol 2: Basic Pharmacokinetic (PK) Study of this compound

Objective: To determine the basic pharmacokinetic profile of this compound, including its absorption, distribution, and elimination.

Methodology:

  • Animal Model and Dose: Use the same animal model as in the MTD study. Select a dose that is well-tolerated (e.g., the MTD or a fraction thereof).

  • Administration: Administer this compound via the intended route. For oral administration, a parallel intravenous (IV) dosing group is necessary to determine absolute bioavailability.[8]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).[8]

  • Sample Processing: Process the blood to obtain plasma or serum and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation: Basic PK Parameters of this compound

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL)
Tmax (hr)
AUC (0-t) (nghr/mL)
AUC (0-inf) (nghr/mL)
t1/2 (hr)
Bioavailability (%)N/A

Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, a putative kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates This compound This compound This compound->Kinase2 Inhibits Gene Target Gene Expression TranscriptionFactor->Gene Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Dose Range Finding

The following workflow outlines the key steps in determining an appropriate dose range for this compound in a new animal model.

G InVitro In Vitro Potency (IC50/EC50) DoseEstimation Initial Dose Estimation InVitro->DoseEstimation Allometric Allometric Scaling (if data exists) Allometric->DoseEstimation MTD_Study Maximum Tolerated Dose (MTD) Study DoseEstimation->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Efficacy_Study Efficacy Study Dose Selection PK_Study->Efficacy_Study

Caption: Experimental workflow for this compound dose range finding.

References

Validation & Comparative

Leelamine: A Promising Anticancer Agent Targeting Cholesterol Metabolism and Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 16, 2025 – Leelamine, a naturally derived diterpene amine, is demonstrating significant potential as an anticancer agent with a unique mechanism of action that distinguishes it from traditional chemotherapies. Preclinical studies have confirmed its ability to selectively induce cancer cell death by disrupting intracellular cholesterol transport, leading to the shutdown of critical oncogenic signaling pathways. This guide provides a comprehensive comparison of Leelamine's anticancer effects with other agents, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Novel Approach to Cancer Therapy

Leelamine's primary anticancer activity stems from its lysosomotropic properties, meaning it accumulates in the acidic environment of lysosomes within cells.[1] This accumulation disrupts the normal trafficking of cholesterol, causing it to build up within these organelles and effectively starving the cancer cell of this essential component.[2] The depletion of available cholesterol cripples receptor-mediated endocytosis and endosome trafficking, which in turn inhibits key signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and STAT3 pathways.[2][3] This multi-targeted approach offers the potential to overcome the drug resistance often seen with agents that target a single protein.[1]

Comparative In Vitro Efficacy

Leelamine has shown potent cytotoxic effects across a range of cancer cell lines, particularly in melanoma. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate its efficacy.

CompoundCancer TypeCell LineIC50 (µM)Reference
Leelamine MelanomaUACC 903~2[4]
Melanoma1205 Lu~2[4]
Leelamine Derivative (5a) MelanomaUACC 9031.2[2]
Melanoma1205 Lu2.0[2]
Leelamine Derivative (5b) MelanomaUACC 9031.0[2]
Melanoma1205 Lu1.8[2]
Doxorubicin Breast CancerMCF-7Not specified in provided results
Cisplatin Lung CancerA549Not specified in provided results
Chloroquine (Lysosomotropic Agent) VariousMultipleNot specified in provided results
Siramesine (Lysosomotropic Agent) VariousMultipleNot specified in provided results[1]

In Vivo Anticancer Activity

Preclinical studies using xenograft models have confirmed Leelamine's anticancer effects in a living system. In a melanoma xenograft model, Leelamine treatment resulted in a significant decrease in tumor burden.[5] Similarly, in a prostate cancer xenograft model, Leelamine administration led to a notable reduction in the protein levels of key lipogenesis enzymes and a decrease in lipid accumulation in the tumor tissue.[6]

Cancer ModelTreatmentDosageTumor Growth InhibitionKey FindingsReference
Melanoma XenograftLeelamineNot specified in provided resultsSignificant decrease in tumor burdenInhibition of AKT and STAT3 signaling in tumors.[5]
Prostate Cancer Xenograft (22Rv1)Leelamine9.1 mg/kg body weight66% decrease in ACLY protein levels; 44% reduction in lipid dropletsDownregulation of a key enzyme in fatty acid synthesis.[6]

Signaling Pathway Modulation

Leelamine's disruption of cholesterol homeostasis leads to the downregulation of multiple oncogenic signaling pathways.

Leelamine_Signaling_Pathway Leelamine's Impact on Oncogenic Signaling cluster_downstream Downstream Effects Leelamine Leelamine Lysosome Lysosome Accumulation Leelamine->Lysosome Enters Cell Cholesterol Disruption of Cholesterol Transport Lysosome->Cholesterol PI3K_Akt PI3K/Akt Pathway (p-Akt ↓) Cholesterol->PI3K_Akt MAPK MAPK Pathway (p-ERK ↓) Cholesterol->MAPK STAT3 STAT3 Pathway (p-STAT3 ↓) Cholesterol->STAT3 Cell_Proliferation Inhibition of Cell Proliferation PI3K_Akt->Cell_Proliferation MAPK->Cell_Proliferation STAT3->Cell_Proliferation Apoptosis Induction of Apoptosis

Caption: Leelamine's mechanism of action, initiating with lysosomal accumulation and leading to the inhibition of key oncogenic signaling pathways.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of Leelamine concentrations for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • Reagent Incubation: Following treatment, MTS reagent is added to each well, and the plates are incubated for 2 hours at 37°C.[4]

  • Data Acquisition: The absorbance is measured at 492 nm using a microplate reader. The resulting values are proportional to the number of viable cells.[4]

Cell_Viability_Workflow A Seed Cells in 96-well plate B Treat with Leelamine A->B C Add MTS Reagent & Incubate B->C D Read Absorbance at 492 nm C->D

Caption: A typical workflow for a cell viability assay to determine the cytotoxic effects of Leelamine.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

  • Cell Lysis: Cancer cells are treated with Leelamine, and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Membrane Transfer: The separated proteins are transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, p-ERK, p-STAT3) and a loading control.

  • Detection: A secondary antibody conjugated to an enzyme is added, and a substrate is used to generate a detectable signal.[4]

Conclusion and Future Directions

The preclinical data strongly suggest that Leelamine is a promising anticancer candidate with a novel mechanism of action. Its ability to target multiple oncogenic pathways simultaneously by disrupting cholesterol homeostasis presents a significant advantage over single-target therapies. While no clinical trials for Leelamine have been identified at this time, the robust preclinical evidence warrants further investigation into its therapeutic potential in human cancers.[2][7] Future research should focus on direct comparative studies with a broader range of standard-of-care chemotherapies and other lysosomotropic agents, as well as comprehensive in vivo studies to establish optimal dosing and safety profiles.

References

Limacine: Unveiling the Efficacy of a Bisbenzylisoquinoline Alkaloid in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Limacine's efficacy against other prominent bisbenzylisoquinoline alkaloids, supported by available experimental data. This document aims to provide an objective overview to inform future research and development in oncology.

Bisbenzylisoquinoline alkaloids (BBIQs) are a large and structurally diverse class of natural compounds that have garnered significant attention for their wide range of pharmacological activities, including potent anticancer effects.[1] This guide focuses on this compound, a member of the BBIQ family, and seeks to compare its efficacy with other well-studied alkaloids within the same class, such as Tetrandrine, Berbamine, and Fangchinoline.

Comparative Analysis of Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of prominent bisbenzylisoquinoline alkaloids across various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

AlkaloidCancer Cell LineIC50 (µM)Reference
Fangchinoline KKU-100 (Cholangiocarcinoma)Not explicitly stated, but showed dose-dependent inhibition of cell viability[3]
Fangchinoline GBC-SD (Gallbladder Cancer)~10 µM (estimated from graphical data)[4]
Fangchinoline NOZ (Gallbladder Cancer)~15 µM (estimated from graphical data)[4]
Tetrandrine Not specifiedNot specified[5]
Berbamine Not specifiedNot specified[6]

Note: The absence of specific IC50 values for this compound in publicly accessible research highlights a significant gap in the current understanding of its therapeutic potential. The data for Fangchinoline is included to provide a preliminary benchmark for a closely related stereoisomer.

Signaling Pathways and Mechanisms of Action

Bisbenzylisoquinoline alkaloids exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis. Understanding these mechanisms is crucial for the rational design of novel cancer therapies.

Fangchinoline, a stereoisomer of this compound, has been shown to induce apoptosis in gallbladder cancer cells by suppressing the PI3K/Akt/XIAP signaling axis.[4] It has also been found to induce mitochondria-associated apoptotic cell death in cholangiocarcinoma cells.[3] Furthermore, Fangchinoline can modulate cytokine-induced apoptosis through the dual regulation of the NF-κB and AP-1 pathways.[7][8]

The diagram below illustrates the signaling pathway affected by Fangchinoline, which may share similarities with the mechanism of action of this compound.

Fangchinoline Fangchinoline PI3K PI3K Fangchinoline->PI3K Inhibits Akt Akt PI3K->Akt Activates XIAP XIAP Akt->XIAP Activates Apoptosis Apoptosis XIAP->Apoptosis Inhibits

Caption: PI3K/Akt/XIAP signaling pathway inhibited by Fangchinoline.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of bisbenzylisoquinoline alkaloids. These protocols provide a framework for conducting similar efficacy studies for this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the bisbenzylisoquinoline alkaloid.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The workflow for a typical in vitro anticancer drug screening process is depicted below.

cluster_0 In Vitro Screening CellCulture Cancer Cell Line Culture CompoundTreatment Treatment with BBIQs CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) CompoundTreatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CompoundTreatment->ApoptosisAssay DataAnalysis IC50 Determination & Statistical Analysis ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: Experimental workflow for in vitro anticancer screening.

Conclusion and Future Directions

While the anticancer potential of the bisbenzylisoquinoline alkaloid class is well-documented, specific data on the efficacy of this compound remains elusive. The available information on its stereoisomer, Fangchinoline, suggests that this compound likely possesses significant anticancer activity and warrants further investigation.

Future research should prioritize the following:

  • In vitro efficacy studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines is essential to establish its potency and spectrum of activity.

  • Direct comparative studies: Head-to-head comparisons of this compound with other BBIQs like Tetrandrine, Berbamine, and Fangchinoline will clarify its relative efficacy.

  • Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its anticancer effects and identify potential biomarkers for patient stratification.

  • In vivo studies: Preclinical animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The exploration of this compound's anticancer properties represents a promising avenue for the development of novel and effective cancer therapies. The generation of robust preclinical data is a critical next step in translating the potential of this natural compound into clinical applications.

References

Navigating the Path to Validation: A Comparative Guide to Understanding Limacine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a framework for the validation of Limacine's mechanism of action, comparing it to established therapeutic alternatives. Due to the limited publicly available data on this compound, this document serves as a blueprint for the necessary experimental validation, outlining key methodologies and data presentation standards.

The validation process for a new chemical entity like this compound is a multi-faceted endeavor that requires a combination of computational, in vitro, and in vivo studies. This guide will walk through the essential stages of this process, from initial target identification to comprehensive pathway analysis.

Comparative Analysis of this compound and Alternatives

To effectively position this compound within the therapeutic landscape, a direct comparison with existing drugs targeting similar indications is essential. The following tables illustrate how quantitative data for this compound, once generated, should be structured for clear comparison with hypothetical alternatives, Drug A and Drug B.

Table 1: Target Engagement and Potency

ParameterThis compoundDrug A (Alternative)Drug B (Alternative)
Target(s) To be determinedTarget XTarget Y
Binding Affinity (Kd) Data pending15 nM50 nM
IC50 / EC50 Data pending30 nM100 nM
Cellular Target Engagement Data pending85% at 100 nM70% at 200 nM

Table 2: In Vitro Efficacy in Disease-Relevant Assays

AssayThis compoundDrug A (Alternative)Drug B (Alternative)
Cell Proliferation Assay (IC50) Data pending50 nM120 nM
Apoptosis Induction (% of cells) Data pending60%45%
Biomarker Modulation (Fold change) Data pending4-fold decrease2.5-fold decrease

Key Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for crucial experiments required to validate the mechanism of action of a compound like this compound.

Target Identification and Engagement Assays

Objective: To identify the molecular target(s) of this compound and quantify its engagement in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture target cells in appropriate media to 80-90% confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells to release the protein content.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting or Mass Spectrometry: Analyze the soluble fraction to quantify the amount of the target protein that remains unfolded at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[1][2][3]

Signaling Pathway Analysis

Objective: To elucidate the downstream signaling pathways modulated by this compound upon target engagement.

Methodology: Phospho-Proteomic Profiling

  • Cell Treatment: Treat cells with this compound at a concentration known to engage the target for various time points.

  • Protein Extraction and Digestion: Lyse the cells and extract total protein. Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in protein phosphorylation.

  • Bioinformatics Analysis: Use pathway analysis software to map the identified phosphoproteins to known signaling pathways and identify those significantly altered by this compound treatment.

Visualizing this compound's Mechanism of Action

Diagrams are indispensable tools for visualizing complex biological processes and experimental workflows. The following are examples of how Graphviz can be used to represent the hypothetical mechanism of action of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Protein Target_Protein Receptor->Target_Protein Activates This compound This compound This compound->Target_Protein Binds and Inhibits Kinase_A Kinase_A Target_Protein->Kinase_A Inhibits Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway modulated by this compound.

Start Start Target_ID Target Identification (e.g., Affinity Chromatography) Start->Target_ID Target_Engagement Target Engagement Validation (e.g., CETSA) Target_ID->Target_Engagement In_Vitro_Assays In Vitro Functional Assays (e.g., Enzyme Kinetics, Cell Viability) Target_Engagement->In_Vitro_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Phosphoproteomics) In_Vitro_Assays->Pathway_Analysis In_Vivo_Models In Vivo Efficacy Models (e.g., Xenograft Models) Pathway_Analysis->In_Vivo_Models Biomarker_Dev Biomarker Development In_Vivo_Models->Biomarker_Dev End End Biomarker_Dev->End

Caption: Experimental workflow for validating this compound's mechanism of action.

This compound This compound Target: ? Pathway: ? In Vivo Efficacy: ? Drug_A Drug A (Alternative) Target: X Pathway: Known In Vivo Efficacy: High This compound->Drug_A Comparator Drug_B Drug B (Alternative) Target: Y Pathway: Known In Vivo Efficacy: Moderate This compound->Drug_B Comparator

References

A Comparative Guide to the Reproducibility of Limacine and Rapamycin in mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Limacine," a novel investigational mTORC1 inhibitor, and Rapamycin (B549165), a widely used FDA-approved drug. The focus is on the reproducibility of experimental results concerning anti-proliferative and apoptotic effects in a breast cancer cell line model (MCF-7). All data for this compound is hypothetical and presented for comparative purposes, while Rapamycin data is based on published literature.

Comparative Performance: Anti-Proliferative and Apoptotic Activity

To ensure a direct and reproducible comparison, standardized assays were performed. Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells. Apoptosis, or programmed cell death, was quantified using an Annexin V-FITC flow cytometry assay. The results, including the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells following treatment, are summarized below.

Table 1: Comparative Efficacy of this compound and Rapamycin on MCF-7 Cells (72-hour treatment)

CompoundIC50 (MTT Assay)% Early Apoptosis (at IC50)% Late Apoptosis/Necrosis (at IC50)
This compound 20 nM31.2%12.5%
Rapamycin 100 nM[1]24.0%[2][3]9.8%

Note: this compound data are hypothetical. Rapamycin IC50 values in MCF-7 cells can range from 20 nM to 100 nM depending on experimental conditions.[1][4][5] The apoptosis data for Rapamycin is a representative value from studies showing its apoptosis-inducing effects.[2][3]

Mechanism of Action: The mTOR Signaling Pathway

Both this compound and Rapamycin exert their effects by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial kinase in the PI3K/AKT signaling pathway that regulates cell growth, proliferation, and survival.[6][7][8] Specifically, they target mTOR Complex 1 (mTORC1). The diagram below illustrates the key components of this pathway and the point of inhibition.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 This compound This compound This compound->mTORC1 Inhibits Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Inhibits Translation Protein Synthesis & Cell Growth S6K1->Translation 4EBP1->Translation MTT_Workflow A 1. Seed MCF-7 Cells (5x10³ cells/well in 96-well plate) B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B C 3. Treat with Serial Dilutions of this compound or Rapamycin B->C D 4. Incubate for 72 hours C->D E 5. Add MTT Reagent (Incubate 4 hours) D->E F 6. Solubilize Crystals with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H Comparison This compound This compound (Novel Inhibitor) Target: mTORC1 Potency (IC50): 20 nM Apoptosis Induction: High Rapamycin Rapamycin (Standard) Target: mTORC1 Potency (IC50): 100 nM Apoptosis Induction: Moderate Comparison Comparative Feature

References

A Comparative Analysis of Tetrandrine, Curcumin, and Gingerol: Natural Compounds with Potent Anti-Inflammatory and Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of specific experimental data on the natural compound Limacine currently limits a direct comparative analysis. However, as a member of the bisbenzylisoquinoline alkaloid class, its therapeutic potential can be contextualized through a detailed examination of its close analogue, Tetrandrine (B1684364). This guide provides a comparative analysis of Tetrandrine alongside two other well-researched natural compounds, Curcumin (B1669340) and[1]-Gingerol, focusing on their anti-inflammatory and anticancer activities. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of their molecular signaling pathways.

Overview of Compared Natural Compounds

Tetrandrine , a bisbenzylisoquinoline alkaloid isolated from the herb Stephania tetrandra, has been utilized in traditional Chinese medicine for various ailments.[2][3] It is recognized for its anti-inflammatory, anticancer, and antihypertensive effects.[4]

Curcumin , the principal curcuminoid of turmeric (Curcuma longa), is a polyphenol that has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.[5][6]

[1]-Gingerol , the major bioactive compound found in fresh ginger (Zingiber officinale), is known for its anti-inflammatory and anticancer activities.[7][8]

Comparative Analysis of Biological Activities

The therapeutic potential of these natural compounds stems from their ability to modulate multiple signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

All three compounds exhibit significant anti-inflammatory effects by targeting key inflammatory mediators and pathways.

CompoundKey Molecular Targets and Effects
Tetrandrine Inhibits the NF-κB and MAPK/ERK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[3][9][10][11]
Curcumin Suppresses the activation of the NF-κB, MAPK, and JAK/STAT signaling pathways, thereby downregulating the expression of various inflammatory mediators.[6][12][13] It also upregulates the anti-inflammatory PPAR-γ.[14]
[1]-Gingerol Inhibits the NF-κB and MAPK signaling pathways, reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15][16][17]
Anticancer Activity

Tetrandrine, Curcumin, and[1]-Gingerol have all demonstrated the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent metastasis through various mechanisms.

CompoundKey Molecular Targets and Effects in Cancer
Tetrandrine Induces apoptosis through caspase activation and modulation of the Bcl-2 family proteins. It also inhibits cancer cell proliferation by targeting signaling pathways such as PI3K/Akt and MAPK.[2][18][19] Additionally, it has been shown to reverse multidrug resistance in cancer cells.[20]
Curcumin Modulates multiple signaling pathways including Wnt/β-catenin, PI3K/Akt, JAK/STAT, and MAPK to inhibit cancer cell proliferation and induce apoptosis.[21][22]
[1]-Gingerol Suppresses cancer cell growth by inducing apoptosis and cell cycle arrest. It modulates signaling pathways such as PI3K/Akt, MAPK/ERK, and AMPK.[23][24][25]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against various cancer cell lines, providing a quantitative measure of their cytotoxic effects. It is important to note that these values can vary depending on the cell line and experimental conditions.

CompoundCancer Cell LineIC50 (µM)
Tetrandrine A549 (Lung Cancer)5-10
PC3 (Prostate Cancer)Concentration-dependent apoptosis
DU145 (Prostate Cancer)Concentration-dependent apoptosis
Curcumin FTC133 (Thyroid Cancer)Inhibition of cell viability
Colon Cancer CellsInhibition of cell growth
Medulloblastoma CellsInhibition of proliferation
[1]-Gingerol YD10B (Oral Cancer)Inhibition of cell growth
Ca9-22 (Oral Cancer)Inhibition of cell growth
Gastric Cancer CellsEnhances cisplatin (B142131) sensitivity

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Tetrandrine, Curcumin, and[1]-Gingerol in the context of their anti-inflammatory and anticancer effects.

Tetrandrine_Signaling_Pathway cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects Tetrandrine Tetrandrine NFkB NF-κB Tetrandrine->NFkB inhibits MAPK_ERK MAPK/ERK Tetrandrine->MAPK_ERK inhibits PI3K_Akt PI3K/Akt Tetrandrine->PI3K_Akt inhibits Caspases Caspases Tetrandrine->Caspases activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK_ERK->Cytokines Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Tetrandrine's mechanism of action.

Curcumin_Signaling_Pathway cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects Curcumin Curcumin NFkB NF-κB Curcumin->NFkB inhibits MAPK MAPK Curcumin->MAPK inhibits JAK_STAT JAK/STAT Curcumin->JAK_STAT inhibits PPARg PPAR-γ Curcumin->PPARg activates PI3K_Akt PI3K/Akt Curcumin->PI3K_Akt inhibits Wnt_beta_catenin Wnt/β-catenin Curcumin->Wnt_beta_catenin inhibits Apoptosis Apoptosis Curcumin->Apoptosis induces Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation PPARg->Inflammation inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Wnt_beta_catenin->Proliferation

Caption: Curcumin's multifaceted signaling modulation.

Gingerol_Signaling_Pathway cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects Gingerol [6]-Gingerol NFkB NF-κB Gingerol->NFkB inhibits MAPK MAPK Gingerol->MAPK inhibits PI3K_Akt PI3K/Akt Gingerol->PI3K_Akt inhibits AMPK AMPK Gingerol->AMPK activates CellCycleArrest Cell Cycle Arrest Gingerol->CellCycleArrest induces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits AMPK->Apoptosis induces

Caption: [1]-Gingerol's dual action on inflammation and cancer.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and anticancer effects of natural compounds.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of compounds on cancer cells.[26][27]

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[28][29][30][31][32]

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein using an antibody.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for Cytokine Measurement

This assay is used to quantify the concentration of specific cytokines in cell culture supernatants or biological fluids.[33][34][35][36][37]

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer for 1 hour at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Reaction Stoppage: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

References

Head-to-Head Comparison: Limacine vs. Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison between the novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Limacine, and the established standard of care, Osimertinib. The data presented is based on a hypothetical Phase III clinical trial, "LIM-001," designed to mirror the established FLAURA study for Osimertinib in previously untreated, EGFR-mutation positive advanced non-small cell lung cancer (NSCLC).

Mechanism of Action

Both this compound and Osimertinib are irreversible EGFR-TKIs designed to target both EGFR-sensitizing mutations (Exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] By binding covalently to the cysteine-797 residue in the ATP-binding site of the EGFR, these inhibitors block downstream signaling pathways, including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which are critical for cancer cell proliferation and survival.[3] this compound is hypothesized to have a higher affinity for the C797S resistance mutation, a known mechanism of resistance to third-generation EGFR-TKIs.

Data Presentation

The following tables summarize the key efficacy and safety outcomes from the hypothetical LIM-001 trial, comparing this compound to the Osimertinib arm of the FLAURA trial.

Table 1: Efficacy Outcomes

EndpointThis compound (LIM-001 Trial)Osimertinib (FLAURA Trial)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)20.5 months18.9 months[4][5]0.88 (0.71-1.09)0.24
Objective Response Rate (ORR)82%80%[4]-0.51
Median Duration of Response (DoR)19.3 months17.2 months[4]--
Median Overall Survival (OS)39.8 months38.6 months[5][6]0.92 (0.75-1.12)0.40

Table 2: Safety Profile - Grade ≥3 Adverse Events

Adverse EventThis compound (LIM-001 Trial)Osimertinib (FLAURA Trial)
Diarrhea4%2%
Rash/Acne2%1%
Interstitial Lung Disease/Pneumonitis3%3%[1]
QTc Prolongation11%10%[7]
Neutropenia5%2%
Anemia3%2%
Any Grade ≥3 AE 36% 34%[4]

Experimental Protocols

The LIM-001 trial was a randomized, double-blind, multicenter Phase III study with the following key design elements:

  • Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with a confirmed EGFR mutation (Exon 19 deletion or L858R).[8] Patients with stable central nervous system (CNS) metastases were eligible.

  • Study Design: Patients were randomized in a 1:1 ratio to receive either this compound (80 mg once daily) or Osimertinib (80 mg once daily). Treatment continued until disease progression or unacceptable toxicity.

  • Endpoints:

    • Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator according to RECIST v1.1.[7]

    • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[9]

  • Statistical Analysis: The primary analysis of PFS was based on a stratified log-rank test. Overall survival was analyzed using a stratified log-rank test at a pre-specified final analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and the clinical trial workflow for the LIM-001 study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitors This compound / Osimertinib Inhibitors->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound and Osimertinib.

Clinical_Trial_Workflow Start Patient Screening (EGFRm Advanced NSCLC) Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization ArmA Arm A: This compound (80 mg daily) Randomization->ArmA 50% ArmB Arm B: Osimertinib (80 mg daily) Randomization->ArmB 50% Treatment Treatment until Progression or Toxicity ArmA->Treatment ArmB->Treatment PFS Primary Endpoint: Progression-Free Survival Treatment->PFS OS Secondary Endpoint: Overall Survival Treatment->OS Safety Secondary Endpoint: Safety Assessment Treatment->Safety

Caption: Workflow of the hypothetical LIM-001 Phase III clinical trial.

References

cross-validation of Limacine's biological targets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "Limacine" is not found in publicly available scientific literature or drug databases. Therefore, this guide serves as a hypothetical example to demonstrate the structure and content of a comprehensive cross-validation comparison guide for biological targets, as per the user's request. The data, targets, and protocols presented are illustrative and based on a fictional scenario where "this compound" is a novel inhibitor of Janus Kinase 2 (JAK2).

A Comparative Analysis of this compound as a Novel JAK2 Inhibitor

This guide provides a cross-validation of the biological targets of the hypothetical compound this compound, comparing its performance against other known inhibitors, Competitor A and Competitor B. The Janus Kinase (JAK) family of enzymes are critical mediators of cytokine signaling, and their dysregulation is implicated in various inflammatory diseases and cancers. This analysis focuses on the potency, selectivity, and cellular activity of this compound as a potential therapeutic agent targeting the JAK-STAT pathway.

The JAK-STAT signaling cascade is initiated by cytokine binding to their corresponding receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression. This compound is designed to inhibit JAK2, thereby blocking this downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene This compound This compound This compound->JAK2 Inhibits

Figure 1: Simplified JAK-STAT signaling pathway indicating the inhibitory action of this compound on JAK2.

Comparative Performance Data

The following table summarizes the quantitative comparison of this compound against Competitor A and Competitor B. Data represents the mean of three independent experiments.

Metric This compound Competitor A Competitor B
JAK2 IC50 (nM) 5.215.88.9
JAK2 Ki (nM) 1.14.52.3
Cellular EC50 (nM) 25.180.445.6
Selectivity (IC50 in nM)
vs. JAK155030150
vs. JAK3>10,0001,500>10,000
vs. TYK2850120400

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

A LanthaScreen™ Eu Kinase Binding Assay was employed to determine the half-maximal inhibitory concentration (IC50) for each compound against the target kinases.

  • Materials : Kinase (JAK1, JAK2, JAK3, TYK2), LanthaScreen™ Eu-anti-His Tag Antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, test compounds (this compound, Competitor A, B), assay buffer.

  • Procedure :

    • A 10-point serial dilution of each test compound in DMSO was prepared.

    • The kinase, Eu-labeled antibody, and fluorescent tracer were mixed in the assay buffer.

    • The compound dilutions were added to the assay plate, followed by the kinase/antibody/tracer mixture.

    • The reaction was incubated at room temperature for 60 minutes, protected from light.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • The ratio of acceptor (665 nm) to donor (615 nm) emission was calculated and plotted against the compound concentration.

    • IC50 values were determined using a four-parameter logistic curve fit.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare 10-point compound dilutions C 3. Add compounds to assay plate A->C B 2. Prepare Kinase/ Antibody/Tracer Mix D 4. Add kinase mix to plate B->D C->D E 5. Incubate 60 min at room temp D->E F 6. Read TR-FRET signal (340ex/615em, 665em) E->F G 7. Calculate emission ratio and plot vs. concentration F->G H 8. Determine IC50 via four-parameter curve fit G->H

Figure 2: Workflow for the LanthaScreen™ Kinase Binding Assay used for IC50 determination.
Cellular Potency Assay (EC50 Determination)

The cellular potency (EC50) was determined by measuring the inhibition of STAT5 phosphorylation in the human erythroleukemia cell line HEL 92.1.7, which harbors a constitutively active JAK2 V617F mutation.

  • Materials : HEL 92.1.7 cells, RPMI-1640 media, FBS, test compounds, lysis buffer, anti-phospho-STAT5 (pY694) antibody, detection antibody, ELISA reagents.

  • Procedure :

    • HEL 92.1.7 cells were seeded in 96-well plates and starved for 4 hours.

    • Cells were treated with serially diluted concentrations of the test compounds for 90 minutes.

    • Following treatment, cells were lysed.

    • The concentration of phosphorylated STAT5 in the cell lysates was quantified using a sandwich ELISA.

    • Absorbance was read at 450 nm.

    • Data were normalized to untreated controls, and EC50 values were calculated using a four-parameter logistic curve fit.

Cross-Validation and Selectivity

The cross-validation strategy involves confirming the biochemical activity in a relevant cellular context. This compound demonstrates a strong correlation between its high biochemical potency (IC50 = 5.2 nM) and its significant cellular activity (EC50 = 25.1 nM). Furthermore, its selectivity profile is superior to both competitors, with over 100-fold selectivity against JAK1 and significantly higher selectivity against JAK3 and TYK2. This suggests a lower potential for off-target effects compared to the alternatives.

Logical_Relationship Biochem Biochemical Assays (IC50, Ki) Cellular Cellular Assays (EC50, pSTAT) Biochem->Cellular Correlates With Target Target Validation: This compound is a Potent & Selective JAK2 Inhibitor Biochem->Target Confirms Potency Cellular->Target Confirms Cellular Activity Selectivity Selectivity Profiling (JAK1, JAK3, TYK2) Selectivity->Target Confirms Specificity

Figure 3: Logical workflow for the cross-validation of this compound's biological target.

Combination Therapy with Lidocaine: A Comparative Analysis of Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lidocaine's synergistic effects when combined with other therapeutic agents. The following sections detail quantitative data from preclinical and clinical studies, outline experimental methodologies, and visualize key signaling pathways and workflows.

The combination of therapeutic agents is a cornerstone of modern pharmacology, aiming to enhance efficacy, reduce dosages, and minimize adverse effects. Lidocaine (B1675312), a widely used local anesthetic, has been investigated for its synergistic potential with various drug classes, primarily in the context of pain management. This guide synthesizes findings from key studies to provide a comprehensive overview of Lidocaine's performance in combination therapies.

Quantitative Analysis of Synergistic Effects

The synergistic effects of Lidocaine in combination with opioids and non-steroidal anti-inflammatory drugs (NSAIDs) have been quantified in both preclinical and clinical settings. The data below summarizes the key findings from these studies.

Table 1: Preclinical Synergistic Analgesic Effects of Topical Lidocaine with Opioids

Drug CombinationEndpointED50 (mM) [95% CI]Observation
LidocaineAnalgesia (Tail-flick)2.5 [2.0, 3.4]More potent than morphine.
MorphineAnalgesia (Tail-flick)6.1 [4.3, 8.4]
LevorphanolAnalgesia (Tail-flick)5.0 [3.8, 7.8]
BuprenorphineAnalgesia (Tail-flick)1.1 [0.7, 1.5]
Lidocaine + MorphineAnalgesia (Tail-flick)Not ReportedIsobolographic analysis confirmed synergy.[1]
Lidocaine + LevorphanolAnalgesia (Tail-flick)Not ReportedIsobolographic analysis confirmed synergy.[1]
Lidocaine + BuprenorphineAnalgesia (Tail-flick)Not ReportedIsobolographic analysis confirmed synergy.[1]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED50 indicates a more potent drug. CI: Confidence Interval.

Table 2: Preclinical Synergistic Antinociceptive Effects of Intrathecal Morphine and Lidocaine in Rats

Drug/CombinationTestDoseAntinociceptive Effect (%MPE)Observation
MorphineTail-flick0.3 µg/kg/hNo significant effect
LidocaineTail-flick200 µg/kg/hNo significant effect
Morphine + LidocaineTail-flick0.3 µg/kg/h + 200 µg/kg/hSignificant increase (p < 0.01)Co-infusion potentiated the duration and magnitude of morphine antinociception. Isobolographic analysis confirmed a synergistic interaction.[2]

%MPE: Percentage Maximum Possible Effect.

Table 3: Clinical Comparison of Intravenous Lidocaine and an NSAID for Migraine Attacks

Treatment GroupOutcome MeasureTime PointMean VAS Scorep-value
Lidocaine (1.5 mg/kg bolus + infusion)Pain Reduction (VAS)20 minutesSignificantly lower than NSAID0.014[3]
Lidocaine (1.5 mg/kg bolus + infusion)Pain Reduction (VAS)30 minutesSignificantly lower than NSAID0.024[3]
NSAID (Dexketoprofen 50 mg)Pain Reduction (VAS)20 minutes
NSAID (Dexketoprofen 50 mg)Pain Reduction (VAS)30 minutes

VAS (Visual Analog Scale) for pain, where a lower score indicates less pain.

Table 4: Clinical Efficacy of Topical Lidocaine in Combination with Diclofenac (B195802) for Postoperative Pain

Treatment GroupOutcome MeasureDurationMean Pain Reduction (VAS)p-value
Diclofenac (0.5%) + Lidocaine (2%)Pain Intensity ReductionFirst 3 postoperative days7.47 ± 13.090.008[4]
Lidocaine (2%)Pain Intensity ReductionFirst 3 postoperative days4.38 ± 6.75

A higher mean pain reduction value indicates greater analgesic efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

1. Preclinical Assessment of Topical Analgesia (Tail-Flick Assay)

  • Objective: To evaluate the analgesic synergy between topical Lidocaine and various opioids.

  • Subjects: Male ICR mice.[1]

  • Procedure:

    • The tail of a mouse is immersed in a solution of dimethyl sulfoxide (B87167) (DMSO) containing the test drug (Lidocaine, morphine, levorphanol, or buprenorphine) or a combination.[1]

    • A radiant heat source is focused on the tail.

    • The latency to the "tail-flick" response (a sharp withdrawal of the tail) is measured.

    • An increase in the tail-flick latency compared to control (DMSO alone) indicates an analgesic effect.

  • Synergy Analysis: Isobolographic analysis is used to determine if the effect of the drug combination is greater than the sum of their individual effects.[1]

2. Preclinical Assessment of Intrathecal Antinociception in Rats

  • Objective: To determine the synergistic antinociceptive effects of continuously co-infused intrathecal morphine and Lidocaine.

  • Subjects: Male Sprague-Dawley rats.

  • Procedure:

    • Intrathecal catheters are surgically implanted in the rats.[2]

    • Morphine, Lidocaine, a combination of both, or saline is infused at a constant rate for 6 days.[2]

    • Antinociceptive effects on somatic pain are measured using the tail-flick test.

    • Visceral antinociceptive effects are assessed using the colorectal distension test.[2]

    • Motor function is also evaluated to ensure that the observed effects are not due to motor impairment.[2]

  • Synergy Analysis: Isobolographic analysis is performed on the tail-flick test results to quantify the interaction between morphine and Lidocaine.[2]

3. Clinical Trial of Intravenous Lidocaine for Migraine

  • Objective: To compare the efficacy of intravenous Lidocaine with an intravenous NSAID for the treatment of acute migraine headaches.

  • Study Design: A prospective, randomized, double-blind study.[3]

  • Participants: 100 patients aged 18-65 presenting with migraine attacks.[3]

  • Interventions:

    • Lidocaine group: Received a 1.5 mg/kg Lidocaine bolus followed by an infusion.[3]

    • NSAID group: Received 50 mg of dexketoprofen (B22426) trometamol intravenously.[3]

  • Outcome Measures:

    • Primary: Pain intensity measured on a Visual Analog Scale (VAS) at various time points.[3]

    • Secondary: Requirement for rescue medication and revisits to the emergency department.[3]

4. Clinical Trial of Topical Lidocaine and Diclofenac for Postoperative Pain

  • Objective: To evaluate the analgesic efficacy of a topical combination of diclofenac and Lidocaine after benign anorectal surgery.

  • Study Design: A randomized, double-blind, controlled clinical trial.[4]

  • Participants: Patients undergoing benign anorectal surgery.

  • Interventions:

    • Combination group: Topical application of a formulation containing 0.5% sodium diclofenac and 2% Lidocaine.[4]

    • Control group: Topical application of a formulation containing 2% Lidocaine alone.[4]

  • Outcome Measures:

    • Primary: Pain intensity measured on a VAS during the first three postoperative days.[4]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the assessment of Lidocaine's synergistic effects.

cluster_workflow In Vivo Synergy Assessment Workflow start Start: Preclinical Model (e.g., Mouse) treatment Administer Drugs: - Drug A (Lidocaine) - Drug B (e.g., Opioid) - Combination (A+B) - Vehicle Control start->treatment 1. Treatment Groups measurement Measure Analgesic Effect (e.g., Tail-Flick Latency) treatment->measurement 2. Endpoint Measurement data_analysis Data Analysis: - Dose-Response Curves - ED50 Calculation measurement->data_analysis 3. Quantitative Analysis synergy_assessment Synergy Assessment (Isobolographic Analysis) data_analysis->synergy_assessment 4. Interaction Analysis outcome Outcome: - Additive - Synergistic - Antagonistic synergy_assessment->outcome

Caption: Workflow for assessing drug synergy in a preclinical in vivo model.

cluster_pathway Lidocaine's Analgesic Signaling Pathways cluster_Na Primary Mechanism cluster_Adjuvant Adjuvant Mechanisms Lidocaine Lidocaine Na_channel Voltage-Gated Sodium Channels (NaV) Lidocaine->Na_channel Blocks NMDA_R NMDA Receptors Lidocaine->NMDA_R Inhibits P2X7_R P2X7 Receptors Lidocaine->P2X7_R Inhibits AP Action Potential Propagation Na_channel->AP Inhibits Pain_Signal Pain Signal Transmission AP->Pain_Signal Prevents Analgesia Analgesic Effect Pain_Signal->Analgesia ERK ERK Activation NMDA_R->ERK Reduces Inflammation Neuroinflammation P2X7_R->Inflammation Reduces ERK->Analgesia Inflammation->Analgesia

Caption: Signaling pathways involved in Lidocaine's analgesic and anti-inflammatory effects.

References

Selective Cytotoxicity of Bis-benzylisoquinoline Alkaloids: A Comparative Analysis of Tetrandrine and Berbamine in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the differential cytotoxic effects of Tetrandrine (B1684364) and Berbamine, highlighting their potential as selective anti-cancer agents. This guide provides a comprehensive overview of their performance, supported by experimental data and methodologies.

The quest for therapeutic agents that can selectively target and eliminate cancer cells while sparing normal, healthy tissues is a central goal in oncological research. Among the vast array of natural compounds, bis-benzylisoquinoline alkaloids have emerged as a promising class of molecules with potent anti-cancer properties. This guide focuses on two such alkaloids, Tetrandrine and Berbamine, and provides a comparative analysis of their cytotoxic effects on cancerous versus non-cancerous cells. Due to the lack of available data for a compound named "Limacine," this guide presents Tetrandrine and Berbamine as well-documented alternatives that exemplify the principles of selective cytotoxicity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50), a key metric of a compound's cytotoxic potency, is summarized below. A lower IC50 value indicates a higher potency. The data, collated from multiple in vitro studies, demonstrates the differential effects of Tetrandrine and Berbamine on a variety of human cancer cell lines compared to normal human cell lines.

Table 1: Comparative IC50 Values of Tetrandrine
Cell LineCell TypeIC50 (µM)Incubation Time (h)
Cancer Cells
MDA-MB-231Breast Cancer8.94[1]48
SUM-149Inflammatory Breast Cancer15.3 ± 4.1[2]96
SUM-159Metaplastic Breast Cancer24.3 ± 2.1[2]96
PANC-1Pancreatic Cancer22 - 27[3]48
PC3Prostate Cancer5.86[1]48
K562Chronic Myelogenous Leukemia11.76[1]48
HELErythroleukemia7.45[1]48
WM9Melanoma6.10[1]48
Normal Cells
HL7702Normal Human Liver44.25 ± 0.21[1]48
MCF10ANon-tumorigenic Breast EpithelialNo apparent apoptosis at 6-15µM-
PWR-1ENormal Prostate EpithelialLow apoptosis (2.9% to 9.5%) at 30µM-
HaCaTHuman KeratinocyteLow toxicity, slight viability reduction at 20µM-
Table 2: Comparative IC50 Values of Berbamine
Cell LineCell TypeIC50 (µM)Incubation Time (h)
Cancer Cells
T47DBreast Cancer25[4][5]48
MCF-7Breast Cancer25[4][5]48
HCC70Triple-Negative Breast Cancer0.19[6]-
BT-20Triple-Negative Breast Cancer0.23[6]-
MDA-MB-468Triple-Negative Breast Cancer0.48[6]-
HT29Colon Cancer14[7]-
HelaCervical Cancer283[8]48
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[9]48
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[9]48
Normal Cells
WRL-68Normal Human Liver788[8]48
MCF10ANon-tumorigenic Breast EpithelialNo significant effect on viability-
CCD-18CoNormal ColonHigh IC50 (low toxicity)[7]-

Experimental Protocols

The data presented in this guide were primarily generated using standard colorimetric assays for assessing cell viability, such as the MTT and CCK-8 assays.

MTT Assay Protocol

Objective: To determine the viability of cell cultures after treatment with Tetrandrine or Berbamine and to calculate the IC50 value.

Principle: Metabolically active cells with functional mitochondria possess dehydrogenase enzymes that convert the yellow, water-soluble 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Tetrandrine or Berbamine). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CCK-8 Assay Protocol

Objective: To assess cell viability and proliferation following treatment with Tetrandrine or Berbamine.

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cells are plated in 96-well plates as described for the MTT assay.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound and incubated for the desired duration.

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated, and IC50 values are determined in a manner similar to the MTT assay.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assay cluster_3 Data Analysis start Seed cells in 96-well plates incubate1 Incubate overnight (37°C, 5% CO2) start->incubate1 treat Add varying concentrations of Tetrandrine or Berbamine incubate1->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 add_reagent Add MTT or CCK-8 Reagent incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 solubilize Solubilize formazan (MTT assay) incubate3->solubilize If MTT read_plate Measure absorbance incubate3->read_plate If CCK-8 solubilize->read_plate analyze Calculate % viability and determine IC50 read_plate->analyze

Caption: Workflow for determining comparative cytotoxicity using cell viability assays.

Signaling Pathway Diagram

G cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade cluster_other Other Signaling Pathways compound Tetrandrine / Berbamine bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits wnt_beta_catenin Wnt/β-catenin Pathway compound->wnt_beta_catenin Inhibits mapk MAPK Pathway compound->mapk Inhibits mitochondria Mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis proliferation Cell Proliferation & Survival pi3k_akt->proliferation wnt_beta_catenin->proliferation mapk->proliferation

Caption: Simplified signaling pathways modulated by Tetrandrine and Berbamine in cancer cells.

References

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